2,4-Difluoro-5-methoxyphenylboronic acid
Description
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Properties
IUPAC Name |
(2,4-difluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDXDGZARPKGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Difluoro-5-methoxyphenylboronic acid: Properties, Reactivity, and Applications
Foreword: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. It is within this context that 2,4-Difluoro-5-methoxyphenylboronic acid emerges not merely as another reagent, but as a highly valuable and versatile building block. Its carefully arranged substituents—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—create a unique electronic environment that modulates its reactivity and imparts desirable characteristics to the resulting products. This guide provides an in-depth exploration of its chemical properties, reactivity profile, and practical applications, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical & Structural Characteristics
2,4-Difluoro-5-methoxyphenylboronic acid is a white to off-white crystalline solid under standard conditions.[1] Its structural integrity and handling characteristics are foundational to its application in synthesis. The boronic acid functional group is a mild Lewis acid, rendering the compound generally stable and easier to handle than many other organometallic reagents.[2]
A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1395417-65-8 | |
| Molecular Formula | C₇H₇BF₂O₃ | [3][4] |
| Molecular Weight | 187.94 g/mol | [3][4] |
| Appearance | White to light orange to green powder | [3] |
| Melting Point | 175-180 °C | [4] |
| Boiling Point | 313.9 °C at 760 mmHg | [4] |
| Density | 1.35 g/cm³ | [4] |
| Storage Conditions | 2-8 °C, dry environment | [3][4] |
The planarity of the difluorophenyl ring, coupled with the dihydroxyboryl group, facilitates electronic delocalization, which is a key factor in its reactivity profile.[5]
Reactivity Profile: A Deep Dive into the Suzuki-Miyaura Coupling
The primary utility of 2,4-Difluoro-5-methoxyphenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a pillar of modern synthetic chemistry for its reliability and tolerance of a wide range of functional groups, enabling the formation of carbon-carbon bonds to construct complex molecular frameworks.[6][7]
The Influence of Substituents on Reactivity
The electronic nature of the arylboronic acid is a critical determinant of reaction efficiency. The two fluorine atoms on the phenyl ring of the title compound are strongly electron-withdrawing, which can influence the transmetalation step of the catalytic cycle. The ortho-fluorine atom, in particular, can modulate the acidity of the boronic acid and its interaction with the palladium catalyst. Conversely, the para-methoxy group is electron-donating, which can impact the overall electron density of the aromatic ring. This electronic push-pull relationship provides a unique reactivity profile that can be leveraged for selective syntheses.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism is a well-understood, three-stage catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) species.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species.
Core Applications in Research and Development
The unique substitution pattern of 2,4-Difluoro-5-methoxyphenylboronic acid makes it a crucial intermediate in several high-value research areas.
-
Pharmaceutical Development: This reagent is instrumental in synthesizing complex molecules for targeted therapies.[3] The difluoro-methoxy phenyl motif is found in various bioactive compounds, where it can enhance drug efficacy and specificity by modifying pharmacokinetic properties.[3][7] Boronic acids, in general, are seeing a surge in drug discovery, with several FDA-approved drugs containing this functional group.[8]
-
Advanced Materials: In materials science, it contributes to the development of novel polymers and coatings with enhanced chemical resistance and durability.[3]
-
Agrochemicals: It serves as a versatile building block for creating complex agrochemicals through efficient cross-coupling reactions.[3]
Experimental Protocol: A Validated Workflow for Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the coupling of 2,4-Difluoro-5-methoxyphenylboronic acid with a model aryl bromide.
Objective: To synthesize 4'-Bromo-2,4-difluoro-5-methoxybiphenyl.
Materials & Reagents
-
2,4-Difluoro-5-methoxyphenylboronic acid (1.0 equiv)
-
1,4-Dibromobenzene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Toluene (Solvent)
-
Water (Co-solvent)
-
Anhydrous Magnesium Sulfate (for drying)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,4-Difluoro-5-methoxyphenylboronic acid, 1,4-dibromobenzene, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, pre-mix the Palladium(II) Acetate and SPhos ligand.
-
Inert Atmosphere: Seal the Schlenk flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio) to the flask via syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the boronic acid is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.
Stability, Storage, and Safety Considerations
Chemical Stability
Arylboronic acids can undergo dehydration upon heating or prolonged storage to form cyclic anhydride trimers known as boroxines. While this process is often reversible in the presence of water during the reaction work-up, it is best practice to store the compound in a cool, dry place to maintain its purity.
Oxidative instability is a known challenge for boronic acids, especially under biological conditions.[9][10] While the electron-withdrawing fluorine groups on 2,4-Difluoro-5-methoxyphenylboronic acid can enhance stability compared to simple phenylboronic acid, proper handling is still crucial.[11]
Handling and Storage Protocol
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, ideally refrigerated at 2-8 °C.[3][12][13]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of dust.[12][14] Avoid formation of dust and aerosols.[14]
Hazard Identification
Based on GHS classifications for similar substituted phenylboronic acids, the compound should be handled with care.
| Hazard Class | Statement | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | [15][16] |
| Skin Corrosion/Irritation | Causes skin irritation | [15] |
| Eye Damage/Irritation | Causes serious eye irritation | [15] |
| STOT - Single Exposure | May cause respiratory irritation | [15] |
Conclusion
2,4-Difluoro-5-methoxyphenylboronic acid is a sophisticated and highly effective reagent for modern organic synthesis. Its value is derived from the precise arrangement of its fluoro and methoxy substituents, which provide a nuanced reactivity profile ideal for the construction of complex, high-value molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential to fully exploit its synthetic potential, streamline development processes, and enhance the efficacy of final products.[3]
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Retrieved from [Link]
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Angene. (n.d.). 2,4-Difluoro-5-Methoxyphenylboronic acid. Retrieved from [Link]
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LookChem. (n.d.). 4,5-DIFLUORO-2-METHOXYPHENYLBORONIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]
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Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44–o45. Retrieved from [Link]
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Sandford, E., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018413118. Retrieved from [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]
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Eliassen, S. T., et al. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 160, 965-972. Retrieved from [Link]
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National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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Strategic Synthesis of 2,4-Difluoro-5-methoxyphenylboronic Acid: Pathways, Protocols, and Mechanistic Insights
An In-Depth Technical Guide for Drug Development Professionals
Abstract
2,4-Difluoro-5-methoxyphenylboronic acid is a pivotal building block in contemporary medicinal chemistry, prized for its role in introducing the fluorinated methoxyphenyl motif into complex molecular architectures. This functional group is frequently associated with enhanced metabolic stability, improved pharmacokinetic profiles, and potent biological activity. Its utility, primarily as a coupling partner in Suzuki-Miyaura reactions, necessitates robust and scalable synthetic access.[1][2] This guide provides an in-depth analysis of the principal synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices to empower researchers in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
The incorporation of fluorine into drug candidates is a well-established strategy for modulating physicochemical and biological properties. The 2,4-difluoro-5-methoxyphenyl moiety, in particular, offers a unique electronic and steric profile. The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, making this reagent a cornerstone for constructing biaryl and heteroaryl structures central to many pharmaceutical agents.[3][4] The primary challenge in the synthesis of polyfluorinated arylboronic acids lies in achieving high regioselectivity while managing the inherent potential for side reactions, such as protodeboronation, especially under basic or harsh acidic conditions.[5][6] This guide will explore the two most effective strategies for overcoming these challenges: Directed ortho-Metalation (DoM) and Halogen-Metal Exchange.
Primary Synthesis Pathway: Directed ortho-Metalation (DoM)
The Directed ortho-Metalation pathway, often referred to as lithiation-borylation, is a powerful strategy that leverages the directing capacity of the methoxy group on the aromatic ring to achieve highly regioselective C-H activation.[7]
Mechanistic Rationale and Causality
The synthesis begins with 1,3-difluoro-4-methoxybenzene. The methoxy group is a potent Directed Metalation Group (DMG). It coordinates to an organolithium base (typically n-butyllithium or sec-butyllithium), delivering the base to a specific proximal proton. In this substrate, the C6 proton is the most acidic and sterically accessible position ortho to the methoxy director. Deprotonation at this site generates a stabilized aryllithium intermediate.
This nucleophilic aryllithium species is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate or trimethyl borate. The use of a trialkyl borate is critical; it reacts with the aryllithium to form a boronate complex. Subsequent acidic hydrolysis of this complex yields the target 2,4-Difluoro-5-methoxyphenylboronic acid. The choice of borate ester can influence reaction efficiency; bulkier esters like triisopropyl borate can help prevent over-addition of the aryllithium reagent.[8]
Visualizing the DoM Pathway
Caption: Directed ortho-Metalation (DoM) workflow for synthesis.
Detailed Experimental Protocol: DoM
Safety Note: This procedure involves pyrophoric reagents (n-BuLi) and requires strict anhydrous and inert atmosphere techniques (Nitrogen or Argon).
-
Vessel Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,3-difluoro-4-methoxybenzene (1.0 eq).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula to achieve a concentration of approximately 0.5 M.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred at -78 °C for 2 hours.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature at -78 °C. The reaction is allowed to stir at this temperature for 1 hour before being allowed to warm slowly to room temperature overnight.[9]
-
Quench and Hydrolysis: The reaction is cooled to 0 °C and carefully quenched by the slow addition of 1N aqueous HCl until the pH is between 1-2.[8] The mixture is stirred vigorously for 1 hour.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to afford the pure boronic acid.
Quantitative Data Summary (DoM)
| Reagent | Molar Eq. | Role | Key Parameters |
| 1,3-Difluoro-4-methoxybenzene | 1.0 | Starting Material | --- |
| Tetrahydrofuran (THF) | Solvent | Reaction Medium | Anhydrous, ~0.5 M concentration |
| n-Butyllithium (n-BuLi) | 1.1 | Lithiating Agent | Add dropwise at -78 °C |
| Triisopropyl borate | 1.2 | Boron Electrophile | Add dropwise at -78 °C |
| 1N Hydrochloric Acid | Excess | Hydrolysis/Workup | Adjust pH to 1-2 |
Alternative Pathway: Halogen-Metal Exchange
For substrates where direct C-H activation is not feasible or regioselective, the halogen-metal exchange reaction provides a robust alternative.[10] This pathway begins with a halogenated precursor, typically an aryl bromide or iodide, which offers a defined point for introducing the boronic acid moiety.
Mechanistic Rationale and Causality
This synthesis commences with 1-bromo-2,4-difluoro-5-methoxybenzene. The carbon-bromine bond is the reactive site. At very low temperatures (-78 °C to -100 °C), treatment with a strong organolithium base (n-BuLi or t-BuLi) results in a rapid exchange of the bromine atom for a lithium atom.[10] This exchange is kinetically favored over other potential reactions, such as proton abstraction. The rate of exchange typically follows the trend I > Br > Cl.[10]
The resulting aryllithium species is identical to the one generated via the DoM pathway and is subsequently trapped with a trialkyl borate and hydrolyzed under acidic conditions to furnish the final product. This method is particularly advantageous when the required halo-aromatic precursor is readily accessible and when other acidic protons on the ring might compete during a DoM approach.
Visualizing the Halogen-Metal Exchange Workflow
Caption: Experimental workflow for the Halogen-Metal Exchange route.
Detailed Experimental Protocol: Halogen-Metal Exchange
Safety Note: This procedure involves pyrophoric reagents and requires strict anhydrous and inert atmosphere techniques.
-
Vessel Preparation: A flame-dried, three-necked round-bottom flask is charged with 1-bromo-2,4-difluoro-5-methoxybenzene (1.0 eq) under a nitrogen atmosphere.
-
Solvent and Cooling: Anhydrous THF is added to dissolve the starting material (~0.5 M), and the solution is cooled to -78 °C.
-
Halogen-Metal Exchange: n-Butyllithium (1.05 eq) is added dropwise, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C.[9]
-
Borylation: Triisopropyl borate (1.2 eq) is added slowly. The reaction mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature.
-
Hydrolysis and Workup: The reaction is quenched with 1N HCl at 0 °C and worked up as described in the DoM protocol (Section 2.3, steps 6-7).
-
Purification: The final product is purified by recrystallization or trituration as previously described.
Comparative Analysis of Pathways
| Feature | Directed ortho-Metalation (DoM) | Halogen-Metal Exchange |
| Starting Material | 1,3-Difluoro-4-methoxybenzene | 1-Bromo-2,4-difluoro-5-methoxybenzene |
| Key Advantage | Atom economy (C-H activation) | High regioselectivity, avoids competitive deprotonation |
| Key Challenge | Potential for poor regioselectivity if directing group is weak | Requires synthesis of a specific halogenated precursor |
| Typical Base | n-BuLi, s-BuLi, or LDA | n-BuLi or t-BuLi |
| Temperature | -78 °C | -78 °C to -100 °C |
Trustworthiness and Self-Validation: Critical Process Parameters
-
Temperature Control: Maintaining cryogenic temperatures (-78 °C) during the lithiation and borylation steps is paramount. Premature warming can lead to side reactions, including decomposition of the highly reactive aryllithium intermediate.
-
Anhydrous Conditions: Organolithium reagents react violently with water. All glassware must be rigorously dried, and all solvents must be anhydrous to prevent quenching of the intermediates and ensure high yields.
-
Stoichiometry: A slight excess of the organolithium reagent ensures complete conversion of the starting material. A slight excess of the borate ester is used to trap the aryllithium efficiently, but a large excess should be avoided as it can complicate purification.
-
Workup pH: The final hydrolysis step must be sufficiently acidic (pH 1-2) to ensure complete conversion of the boronate ester to the boronic acid. However, prolonged exposure to strong acid can promote protodeboronation, a common decomposition pathway for arylboronic acids.[11]
Conclusion
The synthesis of 2,4-Difluoro-5-methoxyphenylboronic acid is most reliably achieved through either Directed ortho-Metalation of 1,3-difluoro-4-methoxybenzene or Halogen-Metal Exchange from 1-bromo-2,4-difluoro-5-methoxybenzene. The choice between these pathways is primarily dictated by the availability and cost of the respective starting materials. Both methods rely on the formation of a key aryllithium intermediate which is subsequently trapped by a boron electrophile. Careful control of reaction parameters, particularly temperature and moisture, is essential for achieving high yields and purity. The protocols and mechanistic insights provided herein offer a robust foundation for researchers and process chemists to confidently produce this critical building block for advanced drug discovery programs.
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An In-Depth Technical Guide to the Molecular Structure and Applications of 2,4-Difluoro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Difluoro-5-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. Moving beyond a simple datasheet, this document elucidates the nuanced structural characteristics of the molecule, provides practical guidance for its characterization, and details its application in cornerstone reactions, with a particular focus on the Suzuki-Miyaura cross-coupling. The insights herein are curated to empower researchers in leveraging this compound to its full potential in drug discovery, materials science, and beyond.
Foundational Chemical and Physical Properties
2,4-Difluoro-5-methoxyphenylboronic acid is a substituted phenylboronic acid with the chemical formula C₇H₇BF₂O₃.[1] Its foundational properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1395417-65-8 | [1] |
| Molecular Formula | C₇H₇BF₂O₃ | [1] |
| Molecular Weight | 187.94 g/mol | |
| Appearance | Typically a white to off-white solid | |
| Storage | Store in a cool, dry place, often under an inert atmosphere |
The Molecular Architecture: A Structural Analysis
The precise three-dimensional arrangement of atoms in 2,4-Difluoro-5-methoxyphenylboronic acid dictates its reactivity and utility. While a crystal structure for this specific molecule is not publicly available, we can infer key structural features from the analysis of the closely related compound, 2,4-Difluorophenylboronic acid.
Crystallographic studies of 2,4-Difluorophenylboronic acid reveal an essentially planar molecular structure. This planarity suggests a significant degree of electronic delocalization between the dihydroxyboryl group and the aromatic ring. This electronic communication is further evidenced by a B-C bond length that is shorter than what is typically observed in tetracoordinate boron compounds. In the solid state, boronic acids frequently form inversion dimers through strong intermolecular O-H···O hydrogen bonds between the boronic acid moieties. Furthermore, the presence of fluorine atoms introduces the potential for intramolecular and intermolecular O-H···F hydrogen bonding, which can reinforce the molecular conformation and lead to the formation of extended molecular sheets in the crystal lattice.
Inferred Structural Characteristics of 2,4-Difluoro-5-methoxyphenylboronic acid:
-
Planarity: The phenyl ring and the boronic acid group are expected to be largely coplanar, facilitating π-system conjugation.
-
Hydrogen Bonding: Extensive intermolecular hydrogen bonding (O-H···O and potentially O-H···F) is anticipated in the solid state, influencing its melting point and solubility.
-
Conformational Influence of Substituents: The methoxy group at the 5-position and the fluorine atoms at the 2- and 4-positions will influence the electronic distribution within the aromatic ring and may introduce subtle steric effects.
Spectroscopic Characterization: The Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.
| Predicted ¹H NMR Data (in CDCl₃) | |
| Chemical Shift (ppm) | Multiplicity |
| ~3.9 | Singlet |
| ~6.8 - 7.5 | Multiplet |
| Broad Singlet | B(OH)₂ |
¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom.
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~56 | -OCH₃ |
| ~100 - 160 (with C-F coupling) | Aromatic carbons |
¹⁹F NMR: Fluorine NMR is highly sensitive to the local electronic environment and provides distinct signals for the two fluorine atoms.
| Predicted ¹⁹F NMR Data | |
| Chemical Shift (ppm) | Assignment |
| -110 to -140 | Aromatic C-F |
¹¹B NMR: Boron NMR can confirm the presence and coordination state of the boron atom. The chemical shift for a tricoordinate boronic acid typically appears in the range of 27-33 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 3600 (broad) | O-H stretch (boronic acid, hydrogen-bonded) |
| 2850 - 3000 | C-H stretch (aromatic and methyl) |
| ~1600 | C=C stretch (aromatic ring) |
| 1300 - 1400 | B-O stretch |
| 1200 - 1300 | C-O stretch (aryl ether) |
| 1100 - 1200 | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 188. Common fragmentation patterns for phenylboronic acids involve the loss of water and cleavage of the C-B bond. The fragmentation of phenylboronic acid itself has been shown to yield BO⁻ and BO₂⁻ ions.[2]
Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
2,4-Difluoro-5-methoxyphenylboronic acid is a valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.
The fluorine and methoxy substituents on the phenyl ring of this boronic acid impart unique electronic properties that can influence the reactivity and properties of the resulting coupled products. The electron-withdrawing nature of the fluorine atoms can present challenges in the Suzuki-Miyaura reaction, as electron-poor boronic acids can be prone to decomposition under basic reaction conditions. Therefore, careful optimization of the reaction parameters is crucial for achieving high yields.
Mechanistic Considerations for Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices:
-
Catalyst: The choice of palladium catalyst and its associated ligands is critical. For challenging couplings involving electron-deficient boronic acids, highly active catalysts, often employing bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos), are often required to facilitate the oxidative addition and transmetalation steps.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction rate and the stability of the boronic acid. Weaker bases may be necessary to prevent the decomposition of the sensitive 2,4-Difluoro-5-methoxyphenylboronic acid.
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reaction components. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution of the base is commonly employed.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of an aryl bromide with 2,4-Difluoro-5-methoxyphenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
2,4-Difluoro-5-methoxyphenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, 2,4-Difluoro-5-methoxyphenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3. A plausible synthetic route to 2,4-Difluoro-5-methoxyphenylboronic acid.
Conclusion
2,4-Difluoro-5-methoxyphenylboronic acid stands as a valuable and versatile building block for contemporary organic synthesis. Its unique electronic properties, stemming from the interplay of its fluoro and methoxy substituents, make it a key component in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. A thorough understanding of its molecular structure, spectroscopic characteristics, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, is paramount for its effective utilization. This guide has provided a detailed overview of these aspects, offering both foundational knowledge and practical insights to aid researchers in their synthetic endeavors.
References
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Taylor, M. (2021). Synthesis and Characterization of 1,2,4,5-oxadiazaboroles, A Novel Class of Heterocyclic Boron Complex. University of Toronto. Retrieved from [Link]
- Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
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Comptes Rendus de l'Académie des Sciences. (2011). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Retrieved January 28, 2026, from [Link]
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Angene. (n.d.). 2,4-Difluoro-5-Methoxyphenylboronic acid. Retrieved January 28, 2026, from [Link]
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ResearchGate. (2009). 2,4-Difluorophenylboronic acid. Retrieved January 28, 2026, from [Link]
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ResearchGate. (2022). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved January 28, 2026, from [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved January 28, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 28, 2026, from [Link]
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MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Retrieved from [Link]
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ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved January 28, 2026, from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved January 28, 2026, from [Link]
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Royal Society of Chemistry. (2018). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved January 28, 2026, from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 28, 2026, from [Link]
-
West Virginia University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
SciELO México. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]
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MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
-
Arkivoc. (2017). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress in Our Understanding of 19F Chemical Shifts. Retrieved January 28, 2026, from [Link]
-
University of Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved January 28, 2026, from [Link]
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An In-depth Technical Guide to 2,4-Difluoro-5-methoxyphenylboronic acid: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of 2,4-Difluoro-5-methoxyphenylboronic acid, a versatile building block with significant applications in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, characterization, and, most importantly, its practical applications, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this fluorinated arylboronic acid.
Core Molecular Attributes
2,4-Difluoro-5-methoxyphenylboronic acid is a trifunctional aromatic compound featuring two fluorine atoms, a methoxy group, and a boronic acid moiety. This specific substitution pattern imparts unique electronic and steric properties that are highly advantageous in the synthesis of complex organic molecules.
| Property | Value | Source |
| Chemical Formula | C₇H₇BF₂O₃ | [1][2][3] |
| Molecular Weight | 187.94 g/mol | [1][2][3] |
| CAS Number | 1395417-65-8 | |
| Appearance | Typically a white to off-white powder | [3] |
The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the reactivity of the boronic acid group, often leading to enhanced stability and modified reactivity in cross-coupling reactions compared to non-fluorinated analogs. The methoxy group, being an electron-donating group, further modulates the electronic properties of the aromatic ring.
Synthesis and Purification
The synthesis of arylboronic acids, including 2,4-Difluoro-5-methoxyphenylboronic acid, is most commonly achieved through the reaction of an appropriate organometallic reagent with a trialkyl borate. A general and widely adopted synthetic pathway is illustrated below.
Caption: Generalized synthetic workflow for 2,4-Difluoro-5-methoxyphenylboronic acid.
Step-by-Step Synthesis Protocol:
-
Formation of the Organometallic Reagent: 1,5-Dibromo-2,4-difluorobenzene is treated with a strong base, typically n-butyllithium or magnesium turnings, in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperatures (-78 °C for n-BuLi) to generate the corresponding organolithium or Grignard reagent. The choice of reagent can influence the regioselectivity and yield.
-
Borylation: The in-situ generated organometallic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. This reaction forms a boronate ester intermediate.
-
Hydrolysis: The reaction mixture is quenched with an aqueous acid (e.g., HCl, H₂SO₄) to hydrolyze the boronate ester, yielding the crude 2,4-Difluoro-5-bromophenylboronic acid.
-
Nucleophilic Aromatic Substitution: The bromo-substituted phenylboronic acid is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide to introduce the methoxy group at the 5-position, affording the final product.
Purification:
The crude product is typically purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate, dichloromethane) and a non-polar solvent (e.g., hexanes, pentane). Column chromatography on silica gel can also be employed for higher purity. The purity of the final product should be assessed by techniques such as NMR and HPLC.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of 2,4-Difluoro-5-methoxyphenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The B(OH)₂ protons typically appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the methoxy carbon. The carbons directly attached to fluorine will show large one-bond C-F coupling constants, which is a key diagnostic feature. The carbon atom bonded to the boron atom may appear as a broad signal due to the quadrupolar nature of the boron nucleus.
-
¹⁹F NMR: The fluorine NMR spectrum provides valuable information about the fluorine-containing moiety. For 2,4-difluoro substitution, two distinct signals are expected, each showing coupling to the neighboring aromatic protons.
-
¹¹B NMR: Boron NMR can be used to confirm the presence of the boronic acid group.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands corresponding to the O-H stretching of the boronic acid (a broad band around 3200-3500 cm⁻¹), C-H stretching of the aromatic and methoxy groups, C=C stretching of the aromatic ring, and C-O and C-F bond vibrations.
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing boronic acids.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
A primary and highly valuable application of 2,4-Difluoro-5-methoxyphenylboronic acid is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.
The general advantages of the Suzuki-Miyaura coupling include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq.), 2,4-Difluoro-5-methoxyphenylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).
-
Solvent Addition: Add a suitable degassed solvent or solvent mixture. Common choices include toluene, dioxane, DMF, or mixtures with water. The choice of solvent can significantly impact the reaction rate and yield.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Applications in Drug Discovery and Development
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. The 2,4-difluoro-5-methoxy substitution pattern is of particular interest as it can be found in a number of biologically active molecules.
Boronic acids themselves have emerged as an important class of compounds in drug discovery, with several boron-containing drugs approved by the FDA.[6][7] These include the proteasome inhibitor bortezomib for treating multiple myeloma and the β-lactamase inhibitor vaborbactam.[6][7]
The use of 2,4-Difluoro-5-methoxyphenylboronic acid as a building block allows for the efficient synthesis of novel compounds with the potential for a wide range of therapeutic applications, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature biaryl scaffolds. The Suzuki-Miyaura coupling with this boronic acid provides a direct route to such structures.
-
Antiviral and Antibacterial Agents: The unique electronic properties of the fluorinated and methoxylated phenyl ring can be exploited to design novel antimicrobial agents.
-
Agrochemicals: The synthesis of new pesticides and herbicides often relies on the construction of complex aromatic systems.
Safety and Handling
As with all laboratory chemicals, 2,4-Difluoro-5-methoxyphenylboronic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
2,4-Difluoro-5-methoxyphenylboronic acid is a valuable and versatile reagent for organic synthesis, particularly in the context of drug discovery and development. Its unique substitution pattern offers a powerful tool for the construction of complex, fluorinated aromatic compounds through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
-
Angene. 2,4-Difluoro-5-Methoxyphenylboronic acid | 1395417-65-8. [Link]
-
Lookchem. Cas 870777-32-5, 4,5-DIFLUORO-2-METHOXYPHENYLBORONIC ACID. [Link]
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PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]
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YouTube. Suzuki cross-coupling reaction. [Link]
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- 2. 2,6-ジフルオロ-4-メトキシフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
An In-depth Technical Guide to the NMR Spectral Interpretation of 2,4-Difluoro-5-methoxyphenylboronic acid
Introduction
2,4-Difluoro-5-methoxyphenylboronic acid is a key building block in modern synthetic chemistry, particularly valued in pharmaceutical and materials science research. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it a vital intermediate for constructing complex molecular architectures. Given its role, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.
This guide provides an in-depth analysis of the multinuclear NMR spectra of 2,4-Difluoro-5-methoxyphenylboronic acid, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR. It is designed for researchers, scientists, and drug development professionals, offering not just data interpretation but also the underlying scientific principles and practical experimental considerations. We will explore the nuances of chemical shifts, coupling constants, and the unique characteristics of boron and fluorine nuclei to build a complete spectral picture of this important molecule.
Chapter 1: Foundational NMR Principles for Complex Arylboronic Acids
A comprehensive analysis of 2,4-Difluoro-5-methoxyphenylboronic acid requires a multi-faceted NMR approach, leveraging the unique properties of its constituent NMR-active nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.
-
¹H and ¹³C NMR: These are the cornerstones of organic structure elucidation, providing information about the proton and carbon framework of the molecule. In this case, they reveal the substitution pattern on the aromatic ring and confirm the presence of the methoxy group.
-
¹⁹F NMR: With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive.[1] Its large chemical shift range makes it extremely sensitive to the local electronic environment, providing a clear window into the fluorine substitution on the phenyl ring.
-
¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3).[2] The ¹¹B isotope is more commonly used due to its higher natural abundance and smaller nuclear quadrupole moment, which results in sharper lines.[2] The chemical shift of ¹¹B is highly indicative of the coordination state of the boron atom (trigonal planar sp² vs. tetrahedral sp³).[3][4]
A key feature in the spectra of this molecule is spin-spin coupling , not only between protons (H-H) but also across different nuclei, specifically H-F, C-F, and F-F couplings. These couplings provide invaluable through-bond connectivity information, crucial for definitive signal assignment.
Chapter 2: Atom-by-Atom Spectral Assignment and Interpretation
To facilitate a clear discussion, we will refer to the following numbered structure of 2,4-Difluoro-5-methoxyphenylboronic acid.
Caption: Structure of 2,4-Difluoro-5-methoxyphenylboronic acid with atom numbering for NMR assignment.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region and one for the methoxy group. The boronic acid protons (-B(OH)₂) are often broad and may exchange with trace water in the solvent, sometimes rendering them invisible or shifted.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-6 | ~7.5 - 7.8 | Doublet of doublets (dd) | ³J(H6-F) ≈ 8-10 Hz, ⁴J(H6-H3) ≈ 2-3 Hz |
| H-3 | ~6.8 - 7.1 | Doublet of doublets (dd) | ³J(H3-F) ≈ 10-12 Hz, ⁴J(H3-H6) ≈ 2-3 Hz |
| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | N/A |
| -B(OH)₂ | Variable (often broad) | Singlet (s, broad) | N/A |
-
Causality of Assignments:
-
H-6: This proton is ortho to the electron-withdrawing boronic acid group, which deshields it, causing it to appear at a higher chemical shift (further downfield). It is coupled to the fluorine at C-2 (³J) and the proton at C-3 (⁴J), resulting in a doublet of doublets.
-
H-3: This proton is ortho to an electron-donating methoxy group (via the oxygen) and a fluorine atom. The net effect places it upfield relative to H-6. It exhibits coupling to the fluorine at C-4 (³J) and the proton at C-6 (⁴J).
-
-OCH₃: The methyl protons are adjacent to an oxygen atom, placing their signal in the typical range for methoxy groups.[5][6] They are not coupled to any other protons, hence they appear as a singlet.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms. The most notable features are the large one-bond C-F couplings and smaller multi-bond C-F couplings, which can be used to assign the fluorinated carbons definitively.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |
| C-1 | ~120 - 125 | Doublet (d) | ²J(C1-F2) ≈ 15-25 Hz |
| C-2 | ~158 - 162 | Doublet of doublets (dd) | ¹J(C2-F2) ≈ 240-260 Hz, ²J(C2-F4) ≈ 10-20 Hz |
| C-3 | ~105 - 110 | Doublet (d) | ²J(C3-F4) ≈ 20-30 Hz |
| C-4 | ~155 - 159 | Doublet of doublets (dd) | ¹J(C4-F4) ≈ 240-260 Hz, ²J(C4-F2) ≈ 10-20 Hz |
| C-5 | ~145 - 150 | Doublet (d) | ³J(C5-F4) ≈ 5-10 Hz |
| C-6 | ~115 - 120 | Doublet (d) | ³J(C6-F2) ≈ 3-7 Hz |
| -OCH₃ | ~55 - 60 | Singlet (s) | N/A |
-
Causality of Assignments:
-
C-2 and C-4: The carbons directly bonded to fluorine exhibit very large one-bond coupling constants (¹JCF), which is a characteristic feature.[7] Their chemical shifts are significantly downfield due to the electronegativity of fluorine.
-
C-1, C-3, C-5, C-6: These carbons show smaller two- or three-bond couplings to the neighboring fluorine atoms, which aids in their assignment. The C-1 resonance, being attached to boron, is often broad and can sometimes be difficult to detect.[8]
-
-OCH₃: The methoxy carbon appears as a singlet in the typical upfield region for sp³ carbons bonded to oxygen.
-
¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| F at C-2 | ~ -110 to -115 | Doublet of doublets (dd) | ³J(F2-H6) ≈ 8-10 Hz, ⁴J(F2-F4) ≈ 5-15 Hz |
| F at C-4 | ~ -115 to -120 | Doublet of doublets (dd) | ³J(F4-H3) ≈ 10-12 Hz, ⁴J(F4-F2) ≈ 5-15 Hz |
-
Causality of Assignments: The precise chemical shifts are sensitive to the overall electronic structure. The observed multiplicities arise from coupling to the ortho proton (³J) and the other fluorine atom (⁴J). The through-space or through-bond F-F coupling is a key confirmation of their relative positions.
¹¹B NMR Spectrum Analysis
The ¹¹B NMR spectrum provides direct information about the boron center.
| Boron Assignment | Expected Chemical Shift (δ, ppm) | Appearance |
| -B(OH)₂ | ~ +28 to +32 | Broad singlet |
-
Causality of Assignment: For trigonal planar (sp²) arylboronic acids, the ¹¹B chemical shift typically falls in the range of +28 to +32 ppm (relative to BF₃·OEt₂).[3] The signal is characteristically broad due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2), which leads to efficient nuclear relaxation.[2][4] The exact chemical shift can be influenced by solvent and concentration.[3]
Chapter 3: Experimental Protocol and Data Acquisition
Achieving high-quality, interpretable NMR spectra requires careful sample preparation and selection of appropriate instrument parameters.
Sample Preparation Protocol
-
Analyte Weighing: Accurately weigh 10-15 mg of 2,4-Difluoro-5-methoxyphenylboronic acid into a clean, dry vial.
-
Solvent Selection:
-
DMSO-d₆: This is often the preferred solvent. Its polar nature ensures good solubility and, importantly, it allows for the observation of the exchangeable -B(OH)₂ protons, which typically appear as a broad singlet. The residual water peak in DMSO-d₆ is well-separated from most analyte signals.
-
Methanol-d₄: An excellent alternative that helps break up boroxine trimers, a common impurity or aggregate of boronic acids.[9] However, it will cause rapid exchange of the -B(OH)₂ protons, making them unobservable.
-
CDCl₃: Generally not recommended due to the poor solubility of many boronic acids and its tendency to promote the formation of boroxine anhydrides.[9]
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Transfer: Gently vortex or sonicate the vial to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.
NMR Instrument Parameters
The following is a generalized workflow for acquiring the necessary spectra.
Caption: Standard workflow for NMR analysis from sample preparation to structure confirmation.
-
For ¹¹B NMR: To avoid a broad background signal from borosilicate glass, using a quartz NMR tube is highly recommended, though often not strictly necessary for concentrated samples.[2]
-
For ¹³C NMR: A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2-5 seconds are necessary to obtain good signal-to-noise, especially for the quaternary carbons and the carbon attached to boron.
Chapter 4: Identifying Impurities and Degradation Products
NMR is exceptionally sensitive to impurities. For arylboronic acids, the most common impurity is the corresponding boroxine , a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules.[10][11]
-
Boroxine Formation: This equilibrium is driven by the removal of water. It can occur upon storage or in non-polar, aprotic solvents. 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
-
NMR Signatures of Boroxines:
-
¹H and ¹³C NMR: The presence of the boroxine will typically result in a second set of aromatic and methoxy signals, slightly shifted from the monomeric boronic acid. This can lead to complex, seemingly "unintelligible" spectra.[9]
-
¹¹B NMR: Boroxines generally resonate slightly downfield compared to their corresponding boronic acids. For arylboroxines, this shift is often in the range of +31 to +35 ppm.[3] Observing two distinct broad signals in the ¹¹B spectrum is a strong indicator of a mixture of the boronic acid and its boroxine.
-
-
Other Impurities: Careful purification is crucial, as even trace impurities can give rise to misleading spectroscopic data.[12][13][14] Residual starting materials or byproducts from the synthesis, such as deboronated arenes, should also be considered during spectral analysis.[15]
Conclusion
The comprehensive, multinuclear NMR analysis of 2,4-Difluoro-5-methoxyphenylboronic acid provides an unambiguous fingerprint of its chemical structure. By systematically interpreting the chemical shifts, multiplicities, and coupling constants across ¹H, ¹³C, ¹⁹F, and ¹¹B spectra, one can confidently confirm the identity, substitution pattern, and purity of the compound. Understanding the characteristic spectral features, particularly the large C-F couplings and the distinct chemical shifts of the boron and fluorine nuclei, is essential for any scientist working with this versatile synthetic building block. This guide serves as a technical framework for that interpretation, grounding the analysis in the fundamental principles of NMR spectroscopy and practical, field-proven methodologies.
References
-
D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [Link]
-
H. Nöth and B. Wrackmeyer, "NMR Spectroscopy of Boron Compounds," NMR Basic Principles and Progress, vol. 14, pp. 1-461, 1978. [Link]
-
E. E. Kwan, "Coupling Constants Practice," Harvard University Department of Chemistry and Chemical Biology. [Link]
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T. E. Cole, "11B NMR Chemical Shifts," San Diego State University. [Link]
-
M. A. G. M. Ting, G. A. E. Oxford, and A. S. C. Smith, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," J. Chem. Educ., vol. 99, no. 11, pp. 3856–3862, 2022. [Link]
-
Reddit discussion on r/chemistry, "Recording NMR spectra for aryl boronic acids - overcoming oligomerization," 2017. [Link]
-
Y. Tokunaga, H. Ueno, Y. Shimomura, and T. Seo, "FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION," HETEROCYCLES, vol. 57, no. 5, pp. 787-790, 2002. [Link]
-
J. C. Lindon, "Principles and Topical Applications of 19F NMR Spectrometry," Encyclopedia of Spectroscopy and Spectrometry, 2010. [Link]
-
H. J. Reich, "NMR Spectroscopy Data," University of Wisconsin-Madison. [Link]
-
A. J. McConnell et al., "Impurities in Arylboronic Esters Induce Persistent Afterglow," J. Am. Chem. Soc., 2024. [Link]
-
A. Compound Interest, "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES," 2015. [Link]
-
Oregon State University, "1H NMR Chemical Shift," CH 336 Lab Manual. [Link]
-
M. Butters et al., "Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs," Org. Process Res. Dev., vol. 10, no. 4, pp. 731-744, 2006. [Link]
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The Fluorine Effect: A Paradigm Shift in Phenylboronic Acid Reactivity and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] This guide provides an in-depth analysis of the profound influence of fluorine substitution on the reactivity of phenylboronic acids. Moving beyond a simple catalog of effects, we will dissect the underlying electronic and structural principles that govern these changes. We will explore how the position-dependent effects of fluorine—ortho, meta, and para—modulate the Lewis acidity and, consequently, the pKa of the boronic acid moiety. This fundamental understanding is then applied to the ubiquitous Suzuki-Miyaura cross-coupling reaction, illustrating how these modifications impact catalytic efficiency and reaction outcomes. Furthermore, we will address critical side reactions, such as protodeboronation, and discuss the burgeoning role of fluorinated arylboronic acids in advanced applications like Positron Emission Tomography (PET) imaging. This document is intended to serve as a technical resource, providing not only theoretical insights but also actionable experimental protocols for the synthesis and application of these versatile reagents.
The Fundamental Chemistry of Fluorinated Phenylboronic Acids
Phenylboronic acids are Lewis acids, not Brønsted acids, meaning their acidity arises from the acceptance of a hydroxide ion to form a tetrahedral boronate species. The electron-deficient boron center is highly sensitive to the electronic properties of substituents on the phenyl ring. Fluorine, being the most electronegative element, exerts a powerful influence through a combination of inductive and resonance effects.
Positional Isomerism and its Electronic Consequences
The introduction of a fluorine substituent increases the acidity of phenylboronic acids.[2][3][4] However, the magnitude of this effect is critically dependent on the fluorine's position on the aromatic ring.[2][3]
-
Ortho-Substitution: An ortho-fluoro substituent leads to a significant increase in acidity. This is attributed to the formation of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl proton of the boronic acid (B-O-H···F).[2][3][5] This interaction stabilizes the boronic acid and enhances its acidity.
-
Meta-Substitution: At the meta position, the strong electron-withdrawing inductive effect (-I) of fluorine predominates, as the resonance contribution is weak.[2][3] This potent inductive withdrawal of electron density from the ring increases the Lewis acidity of the boron center.
-
Para-Substitution: The para position exhibits the most nuanced effect. Here, the strong -I effect is counteracted by the electron-donating resonance effect (+R) of fluorine's lone pairs.[2][3] This opposition results in a smaller net increase in acidity compared to the ortho and meta isomers.
Impact on Acidity (pKa)
The net result of these electronic influences is directly reflected in the acid dissociation constant (pKa) of the boronic acid. A lower pKa value indicates a stronger acid. The unsubstituted phenylboronic acid has a pKa of approximately 8.86.[2] Fluorine substitution systematically lowers this value.
| Compound | pKa | Primary Rationale |
| Phenylboronic Acid | ~8.86[2] | Baseline |
| 4-Fluorophenylboronic Acid | ~8.77[3] | Partial cancellation of inductive and resonance effects.[2][3] |
| 3-Fluorophenylboronic Acid | ~8.30 | Dominant inductive electron withdrawal.[2][3] |
| 2-Fluorophenylboronic Acid | ~8.05 | Inductive effect plus intramolecular H-bond stabilization.[2][3][5] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | ~6.17[3] | Cumulative and potent inductive effects from multiple fluorine atoms. |
Note: pKa values can vary slightly depending on the measurement conditions. The values presented are representative.
Implications for the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, forming carbon-carbon bonds with high efficiency and functional group tolerance.[3] The reactivity of the boronic acid partner is a critical parameter for success, and fluorine substitution can significantly modulate the catalytic cycle.
The catalytic cycle generally consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is often the rate-limiting step.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Fluorine's electron-withdrawing nature enhances the Lewis acidity of the boronic acid. This facilitates the formation of the reactive boronate species (by reaction with a base), which is essential for the transmetalation step.[6] Therefore, fluorinated phenylboronic acids can, in some cases, lead to faster or more efficient coupling reactions, particularly with challenging substrates.[7][8]
However, the increased acidity also enhances the rate of a detrimental side reaction: protodeboronation.
The Challenge of Protodeboronation
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, particularly for electron-deficient arylboronic acids under basic conditions at elevated temperatures.[2][9][10] Fluorinated arylboronic acids are especially susceptible to this pathway.[2][11]
Causality: The electron-withdrawing fluorine atom polarizes the C-B bond, making the carbon atom more susceptible to protonolysis. The mechanism can be complex, but it effectively consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.
Mitigation Strategies:
-
Choice of Base: Using milder bases (e.g., K₃PO₄, CsF) instead of strong bases (e.g., NaOH, KOH) can suppress protodeboronation.
-
Anhydrous Conditions: Water can be a proton source. Using anhydrous solvents and bases can be beneficial.[12]
-
Temperature Control: Lowering the reaction temperature can disfavor the protodeboronation pathway.[9]
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol (Bpin) or MIDA boronate, can protect it from premature decomposition.
Advanced Applications in PET Imaging
The synthesis of radiotracers for Positron Emission Tomography (PET) often requires the late-stage introduction of the positron-emitting isotope ¹⁸F (t½ ≈ 110 min). Copper-mediated radiofluorination of arylboronic acids has emerged as a powerful method for this transformation.[9][13] This reaction allows for the nucleophilic fluorination of a wide range of arylboronic acids, including those with electron-donating, neutral, and electron-withdrawing groups.[13]
The primary challenge in this context is minimizing the formation of the protodeboronated byproduct, which is often difficult to separate from the desired radiolabeled product on the short timescale of radiosynthesis.[9][13] Mechanistic studies have shown that reaction conditions, such as the choice of solvent and ligands, can accentuate protodeboronation.[9] Therefore, optimizing these protocols to favor fluorination over protodeboronation is a critical area of research for developing effective PET probes.[9]
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and application of fluorinated phenylboronic acids.
Synthesis of 4-Fluorophenylboronic Acid
This protocol describes a standard procedure for the synthesis of 4-fluorophenylboronic acid from 1-bromo-4-fluorobenzene.
Materials:
-
1-Bromo-4-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 2 M aqueous solution
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Dry ice, Acetone
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-bromo-4-fluorobenzene (1.0 equiv) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 30 minutes.
-
Borylation: Add trimethyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up: After the addition, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Workup: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl until the aqueous layer is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a water/ethanol mixture to yield 4-fluorophenylboronic acid as a white solid.
Suzuki-Miyaura Coupling using 3-Fluorophenylboronic Acid
This protocol outlines a general procedure for coupling an aryl bromide with 3-fluorophenylboronic acid.
Materials:
-
Aryl Bromide (1.0 equiv)
-
3-Fluorophenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol %)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol %)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
Setup: To a Schlenk tube or vial, add the aryl bromide (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Degassing: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene and a small amount of water (e.g., Toluene/H₂O 10:1 v/v) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.[14]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude biaryl product can be purified by column chromatography on silica gel.
Conclusion
The substitution of fluorine on a phenylboronic acid is not a trivial modification; it is a powerful tool for fine-tuning reactivity. By understanding the interplay of inductive and resonance effects as a function of fluorine's position, researchers can rationally select the appropriate reagent to enhance reaction rates, modulate acidity for sensor applications, or enable novel transformations like ¹⁸F-labeling for PET imaging. While the increased propensity for protodeboronation presents a challenge, it can be managed through careful reaction optimization. As the demand for complex, fluorinated molecules continues to grow across the chemical sciences, a deep understanding of these fundamental principles is essential for innovation and success.
References
- G. B. W. L. M. K. P. Ł. S. G. J. S. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- G. B. W. L. M. K. P. Ł. S. G. J. S.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy.
- pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters.
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy.
- Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.
- New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids.
- Fluoride protects boronic acids in the copper(i)
- Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids.
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub.
- On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.
- Regio- and Stereoselective Synthesis of CF 3 -Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids.
- Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis.
- Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD..
- Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. The Journal of Organic Chemistry.
- Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process. American Chemical Society.
- a) Base‐catalyzed protodeboronation of pentafluorophenyl boronic acid...
- Bystanding F+ Oxidants Enable Selective Reductive Elimination from High-Valent Metal Centers in Catalysis.
- Fluorine-Based Oxidant Enables Room-Temperature Pd-Catalyzed C–H Arylation with Boronic Acids. The Journal of Organic Chemistry.
- Proposed mechanism for transmetallation of phenylboronic acid with copper(II) acetate (a) and copper(II) fluoride (b).
- A Study of the Fluorine Effect in C-H Boryl
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Reductive Elimination Reactions in Gold(III) Complexes Leading to C(sp3)–X (X = C, N, P, O, Halogen) Bond Formation: Inner-Sphere vs SN2 Pathways.
- Recent Advances in the Construction of Fluorinated Organoboron Compounds.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
- Transmetalation of Boron reagents. Chirik Group, Princeton University.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to c
- Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,4-Difluoro-5-methoxyphenylboronic acid
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction has profound implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A particularly valuable application of this methodology is the synthesis of biaryl scaffolds, which are prevalent in numerous biologically active compounds.
This document provides a detailed guide to the Suzuki-Miyaura coupling protocol specifically utilizing 2,4-Difluoro-5-methoxyphenylboronic acid. The incorporation of fluorine atoms and a methoxy group into one of the aryl rings can significantly influence the pharmacokinetic and physicochemical properties of the resulting biaryl molecule, making this a reagent of high interest for medicinal chemists and drug development professionals.
The "Why": Mechanistic Considerations and the Role of Reaction Components
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2]
Key Reagent Considerations for 2,4-Difluoro-5-methoxyphenylboronic acid
The electronic nature of 2,4-Difluoro-5-methoxyphenylboronic acid, with its electron-withdrawing fluorine atoms and electron-donating methoxy group, necessitates careful selection of reaction parameters to ensure high yields and minimize side reactions.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligands is critical. For electron-rich boronic acids, catalysts that promote efficient oxidative addition and reductive elimination are preferred. Palladium complexes with bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, are often effective. Pre-formed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or second-generation Buchwald precatalysts (e.g., XPhos Pd G2) are also excellent choices, offering high stability and activity.
-
The Crucial Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a boronate complex, which is more nucleophilic and readily undergoes transmetalation.[4] For fluorinated boronic acids, which can be susceptible to protodeboronation (cleavage of the C-B bond) under harsh basic conditions, the choice of base is particularly important. A moderately strong base like potassium phosphate (K₃PO₄) is often a good choice, providing sufficient activation without promoting significant degradation of the boronic acid.
-
Solvent Systems: The solvent must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. A mixture of an organic solvent and water is commonly employed. For couplings involving 2,4-Difluoro-5-methoxyphenylboronic acid, polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or 1,4-dioxane can be effective.
Detailed Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with 2,4-Difluoro-5-methoxyphenylboronic acid. Researchers should consider this a starting point and may need to optimize conditions for their specific substrates.
Materials and Equipment
| Reagent/Equipment | Details |
| Aryl Bromide | 1.0 mmol, 1.0 equiv. |
| 2,4-Difluoro-5-methoxyphenylboronic acid | 1.2 mmol, 1.2 equiv. |
| Palladium Catalyst | e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol% |
| Base | Potassium phosphate (K₃PO₄), 2.0 mmol, 2.0 equiv. |
| Solvent | N,N-Dimethylacetamide (DMAc), 5 mL |
| Reaction Vessel | Schlenk tube or round-bottom flask with reflux condenser |
| Inert Atmosphere | Nitrogen or Argon |
| Stirring | Magnetic stirrer and stir bar |
| Heating | Heating mantle or oil bath |
| Work-up Reagents | Ethyl acetate, water, brine |
| Purification | Silica gel for column chromatography |
Step-by-Step Procedure
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 2,4-Difluoro-5-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) followed by the degassed solvent (N,N-dimethylacetamide, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. |
| Insufficient base strength | Consider a stronger base like Cs₂CO₃, but be mindful of potential boronic acid decomposition. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation of boronic acid | Base is too strong or reaction time is too long | Use a milder base (e.g., K₃PO₄ or K₂CO₃); monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of boronic acid | Presence of oxygen | Ensure thorough degassing of the solvent and proper inert atmosphere technique. |
| Poor solubility of reagents | Inappropriate solvent | Try a different solvent system, such as 1,4-dioxane/water or toluene/ethanol/water. |
Safety Precautions
-
Boronic Acids: Handle 2,4-Difluoro-5-methoxyphenylboronic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Palladium Catalysts: Palladium catalysts are often pyrophoric and should be handled under an inert atmosphere. Consult the safety data sheet (SDS) for the specific catalyst being used.
-
Solvents: Organic solvents used in this reaction are flammable and may be harmful. Handle them in a fume hood and away from ignition sources.
-
Bases: Inorganic bases can be corrosive. Avoid skin and eye contact.
Applications in Drug Discovery and Development
The 2,4-difluoro-5-methoxyphenyl moiety is a valuable pharmacophore. Its introduction into a molecule can enhance metabolic stability by blocking sites of oxidation and can modulate pKa and lipophilicity, thereby improving oral bioavailability and cell permeability. The Suzuki-Miyaura coupling with 2,4-Difluoro-5-methoxyphenylboronic acid provides a direct and efficient route to novel biaryl compounds that can be explored as potential drug candidates in various therapeutic areas.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 2014, 43(1), 412-443.
- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006, 106(7), 2651–2710.
- Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011, 133(7), 2116–2119.
- Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 2016, 352(6283), 329-332.
- Sigma-Aldrich. Safety Data Sheet for 2,4-Difluoro-5-methoxyphenylboronic acid. (Accessed January 2026).
- Kudo, N.; et al. Discovery of a Novel Class of Orally Active Non-Peptide Vasopressin V2-Receptor Agonists. Journal of Medicinal Chemistry, 2007, 50(24), 5941-5954.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 2001, 40(23), 4544-4568.
- Tyrell, J. H.; et al. The Suzuki-Miyaura cross-coupling reaction: a personal perspective from the Buchwald laboratory. Angewandte Chemie International Edition, 2013, 52(38), 9972-9983.
- Fu, G. C. The Suzuki-Miyaura Cross-Coupling Reaction. In Cross-Coupling Reactions; Springer, Berlin, Heidelberg, 2002; pp 1-32.
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The Strategic Application of 2,4-Difluoro-5-methoxyphenylboronic Acid in Modern Medicinal Chemistry
Introduction: The Unique Value Proposition of Fluorinated Phenylboronic Acids in Drug Discovery
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a cornerstone of rational drug design. These substitutions can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. 2,4-Difluoro-5-methoxyphenylboronic acid has emerged as a particularly valuable building block, offering a unique combination of electronic and steric properties that medicinal chemists can leverage to optimize lead compounds, particularly in the realm of kinase inhibition.
The presence of two fluorine atoms on the phenyl ring creates an electron-deficient aromatic system, which can modulate the pKa of nearby functionalities and engage in favorable electrostatic interactions with protein targets. The ortho and para positioning of these fluorine atoms relative to the boronic acid moiety also influences the dihedral angle of the resulting biaryl system after coupling, a critical parameter for fitting into constrained binding pockets. The meta-methoxy group, on the other hand, acts as a hydrogen bond acceptor and can provide additional anchor points within a target protein, enhancing potency and selectivity. This guide provides an in-depth overview of the applications of 2,4-Difluoro-5-methoxyphenylboronic acid, focusing on its role in the synthesis of kinase inhibitors and providing detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Core Application: A Key Building Block for Dual VEGFR-2 and FGFR-1 Kinase Inhibitors
A significant application of moieties derived from 2,4-Difluoro-5-methoxyphenylboronic acid is in the development of potent, orally bioavailable inhibitors of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[1][2] Aberrant signaling through these pathways is a hallmark of many solid tumors, making dual inhibition an attractive therapeutic strategy.[1][2]
The 2,4-difluoro-5-methoxyphenyl group is often incorporated as the "headpiece" of the inhibitor, the portion that typically binds in the solvent-exposed region of the ATP-binding pocket. The strategic placement of the fluorine and methoxy substituents is critical for achieving high potency and desirable pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
The utility of the 2,4-difluoro-5-methoxyphenyl moiety is best understood through the lens of structure-activity relationships. The fluorine atoms serve multiple purposes:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Binding Affinity: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone, enhancing binding affinity.
-
Modulation of Physicochemical Properties: Fluorination generally increases lipophilicity, which can improve cell permeability.
The methoxy group provides a crucial hydrogen bond acceptor that can interact with specific amino acid residues in the kinase hinge region or solvent-front, thereby anchoring the inhibitor in the active site. This interaction is often a key determinant of the inhibitor's potency. Furthermore, the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic environment that can influence the overall conformation and binding of the molecule.
Data Summary: Potency and Pharmacokinetics of Exemplary Inhibitors
The following table summarizes the biological activity and pharmacokinetic properties of representative pyrrolo[2,1-f][3][4][5]triazine-based inhibitors incorporating a 2,4-difluoro-5-(methoxycarbamoyl)phenylamino moiety, which is synthesized from a derivative of 2,4-Difluoro-5-methoxyphenylboronic acid.[1][2]
| Compound ID | VEGFR-2 Ki (nM) | FGFR-1 IC50 (nM) | HUVEC Proliferation IC50 (nM) (VEGF-stimulated) | Oral Bioavailability (Fpo) in Mice (%) |
| 44 | 11 | 13 | 1.0 | 56 |
| 49 | 9 | 10 | 0.8 | 65 |
| 50 | 52 (Ki) | 8 | 1.2 | 79 |
Data extracted from J. Med. Chem. 2005, 48 (12), pp 3991–4008.[1][2]
Experimental Protocols
The primary synthetic utility of 2,4-Difluoro-5-methoxyphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[6]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling with a Heterocyclic Chloride
This protocol describes a general method for the microwave-assisted Suzuki-Miyaura coupling of 2,4-Difluoro-5-methoxyphenylboronic acid with a generic heterocyclic chloride (e.g., 2-chloropyrimidine or 4-chloropyrrolo[2,1-f][3][4][5]triazine). Microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating.[2]
Diagram of the Experimental Workflow:
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Materials:
-
2,4-Difluoro-5-methoxyphenylboronic acid
-
Heterocyclic chloride (e.g., 2-chloropyrimidine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])
-
Base (e.g., potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or cesium carbonate (Cs2CO3))
-
Solvent system (e.g., 1,4-dioxane and water, or DME and water, typically in a 3:1 to 5:1 ratio)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the heterocyclic chloride (1.0 equiv), 2,4-Difluoro-5-methoxyphenylboronic acid (1.1–1.5 equiv), the palladium catalyst (0.02–0.10 equiv), and the base (2.0–3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vial to achieve a concentration of the limiting reagent of approximately 0.1–0.5 M.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (typically 120–150 °C) for 15–30 minutes. Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate (2x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (1H NMR, 13C NMR, and MS).
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a versatile and commonly used catalyst for Suzuki couplings. For more challenging couplings, or to minimize side reactions, ligands like dppf can be used to stabilize the palladium center.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often used as they are effective and generally do not interfere with most functional groups. The choice of cation (K+, Na+, Cs+) can influence the reaction rate.
-
Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is typically used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.
-
Microwave Heating: This technique accelerates the reaction by efficiently heating the polar solvent mixture, leading to faster reaction rates and often cleaner reaction profiles.
Mechanistic Considerations
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.
VEGFR/FGFR Signaling Pathway
The inhibitors synthesized using 2,4-Difluoro-5-methoxyphenylboronic acid target the ATP-binding site of VEGFR-2 and FGFR-1, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis and tumor cell proliferation.
Caption: Inhibition of VEGFR/FGFR Signaling Pathways.
Conclusion
2,4-Difluoro-5-methoxyphenylboronic acid is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a powerful tool for medicinal chemists to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The successful application of this moiety in the development of potent dual VEGFR-2/FGFR-1 inhibitors underscores its importance in the design of next-generation targeted therapies for cancer. The provided protocols and mechanistic insights serve as a practical guide for researchers looking to leverage the advantageous properties of this key synthetic intermediate in their own drug discovery programs.
References
-
Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852–857. [Link]
-
Lombardo, J. E., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 514-521. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Barreca, M. L., et al. (2021). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][5]triazino[2,3-c]quinazolines. Molecules, 26(21), 6433. [Link]
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Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other N-nucleophiles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
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Tse, C., et al. (2022). CTX-009. [Video]. YouTube. [Link]
-
Barlaam, B., et al. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][3][4][5]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3991–4008. [Link]
-
Barlaam, B., et al. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][3][4][5]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. ResearchGate. [Link]
-
Barlaam, B., et al. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][3][4][5]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Figshare. [Link]
-
Gáspár, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1989. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of novel biaryl compounds using 2,4-Difluoro-5-methoxyphenylboronic acid
An Application Guide to the Synthesis of Novel Biaryl Scaffolds Utilizing 2,4-Difluoro-5-methoxyphenylboronic acid
Abstract
This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive framework for the synthesis of novel biaryl compounds using 2,4-Difluoro-5-methoxyphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl motifs are fundamental structural units in numerous pharmaceuticals and advanced materials.[1][2] The incorporation of fluorine atoms, as facilitated by reagents like 2,4-Difluoro-5-methoxyphenylboronic acid, is a widely adopted strategy in drug design to modulate metabolic stability, binding affinity, and other pharmacokinetic properties.[3][4][5] This document elucidates the underlying mechanistic principles of the palladium-catalyzed coupling, offers detailed, field-tested experimental protocols, and presents a guide for reaction optimization and troubleshooting.
Scientific Principles and Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organohalides.[1][6] Its widespread use is attributed to the operational simplicity, broad functional group tolerance, and the relatively low toxicity of the boronic acid reagents.[1][7]
The Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The catalyst, typically a Pd(0) species, is the engine of this cycle.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond (C-X) of the aryl halide. This step forms a new Pd(II) complex.[8][9] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > OTf >> Cl.[8]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄).[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The final step involves the two organic partners coupling together, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role of 2,4-Difluoro-5-methoxyphenylboronic acid
The electronic properties of 2,4-Difluoro-5-methoxyphenylboronic acid significantly influence its reactivity. The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the phenyl ring. This can make the transmetalation step more challenging compared to electron-rich boronic acids.[10][11] Consequently, reaction conditions may require careful optimization, such as the use of more active catalyst systems or stronger bases, to achieve high yields.[12]
A key challenge when using ortho-fluorinated boronic acids is their susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under harsh basic conditions or elevated temperatures.[13][14] Employing highly active catalysts that allow the reaction to proceed at lower temperatures can mitigate this undesired pathway.[13]
Experimental Application Notes & Protocols
Materials and Equipment
-
Reagents: 2,4-Difluoro-5-methoxyphenylboronic acid, appropriate aryl halide (e.g., 4-bromoanisole as a model), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with water).
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer with hotplate, condenser, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.
Safety and Handling Precautions
-
Boronic Acids: Phenylboronic acids can be irritating to the skin, eyes, and respiratory system.[15][16][17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources in a fume hood.
-
General: Always review the Safety Data Sheet (SDS) for each reagent before use.[15][18]
Protocol 1: General Procedure for the Synthesis of a Model Biaryl Compound
This protocol describes a general method for coupling 2,4-Difluoro-5-methoxyphenylboronic acid with an aryl bromide.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol, 1.0 eq.), 2,4-Difluoro-5-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. The flask is flame-dried to remove any moisture that could interfere with the reaction. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 5 mL). The solvent should be degassed by bubbling argon through it for 15-20 minutes prior to use.
-
Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[1] Degassing removes dissolved oxygen which can degrade the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).
Protocol 2: Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).[21]
-
Rationale: The aqueous washes remove the inorganic base and boronic acid byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[21]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure biaryl product.[21]
Data Presentation and Optimization
Successful synthesis relies on the careful selection of reaction parameters. The following table provides a starting point for optimization.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Aryl Halide | Aryl Bromide/Iodide | Aryl chlorides are less reactive; may require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) or higher temperatures.[8][22] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | If the reaction is slow or fails, switch to a more active pre-catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[12] |
| Base | K₂CO₃ (2.0 eq.) | For sluggish reactions, a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step.[2] |
| Solvent | Dioxane/H₂O (4:1) | A solvent screen (e.g., Toluene, DMF, THF) may be necessary to improve reagent solubility and reaction rates.[2] |
| Temperature | 80-100 °C | Increase temperature to improve rate, but be mindful of potential protodeboronation of the boronic acid at higher temperatures.[13][23] |
graph TD { A[Start: Assemble Reagents] --> B{Prepare Reaction Vessel}; B --> C[Add Aryl Halide, Boronic Acid, Base]; C --> D[Purge with Inert Gas]; D --> E[Add Catalyst & Degassed Solvent]; E --> F{Heat and Stir}; F --> G{Monitor Reaction (TLC/LC-MS)}; G -- Reaction Incomplete --> F; G -- Reaction Complete --> H[Cool to Room Temp]; H --> I[Aqueous Workup & Extraction]; I --> J[Dry & Concentrate]; J --> K[Purify via Chromatography]; K --> L[Characterize Product (NMR, MS)];// Style Definitions style A fill:#4285F4,stroke:#333,stroke-width:2px,font-color:#FFFFFF style L fill:#34A853,stroke:#333,stroke-width:2px,font-color:#FFFFFF style F fill:#FBBC05,stroke:#333,stroke-width:2px,font-color:#202124 style G fill:#FBBC05,stroke:#333,stroke-width:2px,font-color:#202124 style K fill:#EA4335,stroke:#333,stroke-width:2px,font-color:#FFFFFF
}
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion
2,4-Difluoro-5-methoxyphenylboronic acid is a valuable building block for introducing fluorinated methoxyphenyl motifs into complex molecules, a common strategy in the development of modern pharmaceuticals. The Suzuki-Miyaura coupling provides a robust and versatile method for this transformation. While the electron-deficient nature of this reagent requires careful consideration of reaction conditions to maximize yield and minimize side reactions like protodeboronation, the protocols and optimization strategies outlined in this guide provide a solid foundation for the successful synthesis of novel biaryl compounds.
References
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
-
Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters - ACS Publications. Available at: [Link]
- Process for preparing biaryl compounds. Google Patents.
-
Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... ResearchGate. Available at: [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
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Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid... ResearchGate. Available at: [Link]
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(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI. Available at: [Link]
-
Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. Available at: [Link]
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1- f ][1][23][24]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. ResearchGate. Available at: [Link]
-
MAKHRO 2,4-DB. ADAMA. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate. Available at: [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available at: [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl- Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. American Chemical Society. Available at: [Link]
-
Suzuki–Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. Available at: [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Organic Chemistry Portal. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. fishersci.ie [fishersci.ie]
- 17. sds.strem.com [sds.strem.com]
- 18. fishersci.com [fishersci.com]
- 19. adama.com [adama.com]
- 20. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Design of Novel Kinase Inhibitors Featuring a 2,4-Difluoro-5-methoxyphenyl Moiety
Introduction: The Strategic Advantage of Fluorination and Methoxy Substitution in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The strategic incorporation of fluorine atoms and methoxy groups into small molecule scaffolds has emerged as a powerful tactic to enhance drug-like properties.[1][2][3] The 2,4-difluoro-5-methoxyphenyl moiety, in particular, has garnered significant interest as a key pharmacophore. Its unique electronic and steric properties can profoundly influence a compound's binding affinity, metabolic stability, and overall pharmacokinetic profile.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel kinase inhibitors incorporating the 2,4-difluoro-5-methoxyphenyl moiety. We will delve into the rationale behind its use, provide detailed, field-proven protocols for synthesis and biological characterization, and offer insights into ensuring the trustworthiness and reproducibility of your findings.
The Rationale: Why the 2,4-Difluoro-5-methoxyphenyl Moiety?
The strategic placement of two fluorine atoms and a methoxy group on a phenyl ring is not arbitrary. Each substituent plays a crucial role in fine-tuning the molecule's properties for optimal performance as a kinase inhibitor.
-
Fluorine's Influence: The high electronegativity of fluorine can modulate the pKa of nearby functional groups, potentially forming favorable hydrogen bonds or electrostatic interactions within the kinase ATP-binding pocket.[6] Furthermore, the replacement of hydrogen with fluorine at metabolically labile positions can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[4]
-
The Methoxy Advantage: The methoxy group is a versatile substituent that can act as a hydrogen bond acceptor and its presence can significantly impact a ligand's binding to its target protein.[1][2] It can also influence the molecule's conformation, guiding it into a bioactive orientation within the kinase active site. The interplay between the methoxy group and the fluorine atoms creates a unique electronic environment that can enhance target engagement.[3]
This strategic combination of substituents makes the 2,4-difluoro-5-methoxyphenyl moiety a valuable component in the design of inhibitors targeting key kinases in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).
Visualizing the Mechanism: Inhibition of Angiogenic Signaling
To conceptualize the therapeutic potential of these inhibitors, it is crucial to understand the signaling pathways they target. VEGFR-2 and FGFR-1 are key drivers of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The following diagram illustrates a simplified representation of these signaling cascades and the point of intervention for our designed inhibitors.
Caption: Simplified signaling pathway of VEGFR-2 and FGFR-1 leading to angiogenesis.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis and evaluation of a representative kinase inhibitor, Compound X , which features a pyrrolo[2,1-f][7][8][9]triazine core coupled to the 2,4-difluoro-5-methoxyphenyl moiety.
Protocol 1: Synthesis of Compound X
This protocol outlines a two-step synthesis beginning with commercially available starting materials. The key transformation is a Buchwald-Hartwig amination to form the crucial C-N bond.[7]
Step 1: Synthesis of 2,4-Difluoro-5-methoxyaniline
-
To a solution of 1-bromo-2,4-difluoro-5-methoxybenzene (1.0 eq) in anhydrous toluene, add sodium azide (1.5 eq), copper(I) iodide (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude azide in methanol, add 10% Pd/C (0.1 eq) and stir the mixture under a hydrogen atmosphere (balloon) for 6 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 2,4-difluoro-5-methoxyaniline, which can be used in the next step without further purification.
Step 2: Buchwald-Hartwig Amination to form Compound X
-
To an oven-dried Schlenk flask, add 4-chloro-pyrrolo[2,1-f][7][8][9]triazine (1.0 eq), 2,4-difluoro-5-methoxyaniline (1.2 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane and cesium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford Compound X.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. promega.com [promega.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2,4-Difluoro-5-methoxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using 2,4-Difluoro-5-methoxyphenylboronic acid. My aim is to provide you with not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.
I. Understanding the Challenges with 2,4-Difluoro-5-methoxyphenylboronic acid
The structure of 2,4-Difluoro-5-methoxyphenylboronic acid presents a unique set of challenges in Suzuki-Miyaura coupling. The two fluorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the boronic acid. Additionally, the presence of an ortho-fluoro substituent can introduce steric hindrance. This guide will address these issues in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during Suzuki coupling reactions involving 2,4-Difluoro-5-methoxyphenylboronic acid.
Q1: My reaction has stalled, and I'm observing a significant amount of starting material. What are the likely causes?
A1: A stalled reaction with this particular boronic acid often points to one of three primary issues: inefficient catalyst activation, suboptimal reaction conditions for an electron-deficient substrate, or catalyst deactivation.
-
Catalyst Activation and Choice: The electron-withdrawing nature of the fluoro groups can make transmetalation, a key step in the catalytic cycle, more challenging.[1] Ensure you are using a catalyst system known to be effective for electron-deficient partners. Palladium(II) precatalysts require in-situ reduction to the active Palladium(0) species. If this reduction is inefficient, the catalytic cycle will not proceed effectively. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or modern pre-catalysts that form the active L-Pd(0) species more readily.[2]
-
Reaction Conditions: Electron-deficient boronic acids may require more forcing conditions to achieve good yields.[3] This could involve higher temperatures, a stronger base, or a different solvent system to improve solubility and reaction rates.
-
Catalyst Deactivation: Palladium catalysts can decompose to form palladium black, which is catalytically inactive.[4] This can be caused by impurities, particularly oxygen, or by the reaction conditions themselves.
Q2: I'm seeing a significant amount of homocoupling of my aryl halide. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki couplings and is often exacerbated by the presence of oxygen.
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed.[5] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[2] Ligands like SPhos or XPhos are often effective in this regard.
Q3: I suspect my boronic acid is degrading. What are the signs and how can I prevent it?
A3: Boronic acid degradation, primarily through protodeboronation, is a major cause of low yields.[4][6] In this side reaction, the C-B bond is cleaved and replaced with a C-H bond.
-
Signs of Degradation: The most obvious sign is the formation of 1,3-difluoro-4-methoxybenzene as a byproduct. You may also observe a decrease in the reaction rate over time as the concentration of the active boronic acid diminishes.[7]
-
Prevention Strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[4][8]
-
Choice of Base and Solvent: The choice of base is crucial. While a base is necessary to activate the boronic acid for transmetalation, harsh basic conditions can also promote protodeboronation.[9][10] Consider using a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[5][11][12] The presence of water is often necessary for the reaction, but an excessive amount can also lead to hydrolytic deboronation.[13] A mixed solvent system, such as THF/water or dioxane/water, often provides a good balance.[5]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate the degradation of the boronic acid. It's a delicate balance that may require optimization.
-
Q4: The reaction is sluggish despite trying different conditions. Could the ortho-fluoro group be the problem?
A4: Yes, the ortho-fluoro substituent can sterically hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step.
-
Ligand Optimization: Employing bulky, electron-rich ligands can help overcome this steric hindrance. These ligands can create a more open coordination sphere around the palladium, facilitating the approach of the sterically encumbered boronic acid.
-
Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Microwave irradiation can sometimes be effective in this regard.[5]
III. Experimental Protocols & Workflows
Here are some detailed protocols for key steps in setting up a Suzuki coupling reaction with 2,4-Difluoro-5-methoxyphenylboronic acid.
Protocol 1: Rigorous Solvent Degassing
-
Assemble your reaction flask with a stir bar and attach it to a Schlenk line.
-
Add your chosen solvent (e.g., a 4:1 mixture of THF and water).
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, evacuate the flask under high vacuum for 5-10 minutes.
-
Close the stopcock to the vacuum and allow the solvent to thaw completely. You should see bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.[13]
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Workflow: Troubleshooting Low Yield
This workflow provides a logical sequence of steps to diagnose and solve low yield issues.
Caption: A systematic workflow for troubleshooting low yields.
IV. Data Presentation: Recommended Starting Conditions
The following table provides a starting point for optimizing your reaction. These are general recommendations and may require further refinement for your specific substrate.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (1-5 mol%) or a modern pre-catalyst | Ensures a reliable source of the active Pd(0) catalyst. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands can improve reaction rates and reduce side reactions. |
| Base | K₂CO₃ (2-3 equivalents) | A moderately strong base that is often effective and can minimize boronic acid degradation.[5] |
| Solvent | THF/Water (4:1 v/v) | A common solvent system that provides good solubility for both organic and inorganic reagents.[5] |
| Temperature | 80 °C | A good starting temperature that can be increased if the reaction is sluggish.[5] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess can help drive the reaction to completion. |
V. The Suzuki-Miyaura Catalytic Cycle and Key Interventions
Understanding the catalytic cycle is essential for effective troubleshooting. The diagram below illustrates the key steps and where problems can arise.
Caption: The Suzuki-Miyaura catalytic cycle with key troubleshooting points.
Key Intervention Points:
-
Oxidative Addition: This step is generally facile with aryl bromides and iodides. For less reactive aryl chlorides, more electron-rich ligands may be required.[4]
-
Transmetalation: This is often the rate-limiting step, especially with electron-deficient boronic acids like the one . The base plays a critical role here by activating the boronic acid.[9][10] If this step is slow, consider a stronger base or a different ligand.
-
Reductive Elimination: This step is usually fast and irreversible. Bulky ligands can promote this step.[2]
By systematically addressing these potential points of failure, you can significantly improve the yield and reliability of your Suzuki coupling reactions with 2,4-Difluoro-5-methoxyphenylboronic acid.
VI. References
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online discussion]. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online discussion]. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion]. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Online discussion]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]
-
Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Online discussion]. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Online discussion]. Available at: [Link]
-
ResearchGate. (2008). 2,4-Difluorophenylboronic acid. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
ACS Publications. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2021). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. The Journal of Organic Chemistry. Available at: [Link]
-
NIH. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC. Available at: [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
ACS Publications. (2008). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available at: [Link]
-
NIH. (n.d.). 2,4-Difluorophenylboronic acid. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available at: [Link]
-
RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: [Link]
-
PubMed. (2008). implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. Available at: [Link]
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Available at: [Link]
-
ResearchGate. (2015). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
Sources
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2,4-Difluoro-5-methoxyphenylboronic Acid
Welcome to the technical support center for navigating the nuances of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the use of 2,4-Difluoro-5-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges encountered with this electron-deficient and sterically influenced coupling partner. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure robust and reproducible outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 2,4-Difluoro-5-methoxyphenylboronic acid in Suzuki-Miyaura couplings?
A1: The main difficulties arise from the electronic and steric properties of this boronic acid. The two fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step in the catalytic cycle.[1] Additionally, the fluorine atom at the ortho position (C2) introduces steric hindrance, which can further impede the approach of the boronic acid to the palladium center. A significant side reaction to be aware of is protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under basic conditions.[1]
Q2: How does the stability of 2,4-Difluoro-5-methoxyphenylboronic acid affect my reaction setup?
A2: Phenylboronic acids, in general, can be susceptible to dehydration to form cyclic anhydrides (boroxines). While this is a reversible process, the presence of multiple species can complicate reaction kinetics. More critically for this substrate, fluorinated phenylboronic acids, particularly those with ortho-fluorine substituents, can be prone to decomposition over time.[1][2] It is advisable to use fresh, high-purity 2,4-Difluoro-5-methoxyphenylboronic acid for best results. For storage, keep the reagent in a cool, dry place, preferably under an inert atmosphere.
Q3: Can I use the pinacol ester derivative of 2,4-Difluoro-5-methoxyphenylboronic acid to improve stability and handling?
A3: Yes, converting the boronic acid to its pinacol boronate ester is a highly recommended strategy. Boronic esters, such as the pinacol derivative, are generally more stable than their corresponding boronic acids, exhibiting reduced susceptibility to protodeboronation and being easier to purify.[3] This increased stability can lead to more consistent and reproducible reaction outcomes. The boronic ester can often be used directly in the Suzuki-Miyaura coupling, though reaction conditions may need to be adjusted, for instance, by ensuring the presence of a small amount of water to facilitate the hydrolysis back to the boronic acid in situ.[4]
Q4: What are the key reaction parameters to consider for optimizing the yield?
A4: The critical parameters for optimization are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the electron-deficient nature of the boronic acid, a catalyst system that promotes efficient oxidative addition and transmetalation is crucial. Strong inorganic bases are typically required to activate the boronic acid for transmetalation. The solvent must be able to dissolve both the organic and inorganic components of the reaction. Temperature plays a key role in overcoming the activation energy of the reaction, but excessive heat can lead to degradation of the reactants or catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inefficient transmetalation due to weak base. 3. Protodeboronation of the boronic acid. 4. Poor solubility of reactants. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated. Consider ligands that stabilize the catalyst and promote oxidative addition (e.g., bulky, electron-rich phosphines like SPhos or XPhos). 2. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. 3. Use the boronic acid as fresh as possible. Consider converting to the more stable pinacol ester. Use anhydrous conditions if possible, with a carefully controlled amount of water if necessary for boronic ester hydrolysis. 4. Use a solvent system that ensures all components are in solution, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water.[5] |
| Significant Protodeboronation | 1. Prolonged reaction time at high temperature. 2. Presence of excess water and a strong base. 3. Inherently lower stability of the ortho-fluorinated boronic acid.[1] | 1. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider using microwave irradiation to shorten the reaction time.[6] 2. Use a less aqueous solvent system or anhydrous conditions if feasible. 3. As mentioned, using the pinacol ester derivative can mitigate this issue. |
| Formation of Homocoupled Products | 1. Presence of oxygen in the reaction mixture, leading to oxidative homocoupling. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Ensure that the reaction conditions are suitable for the in-situ reduction of the Pd(II) precatalyst. The use of a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial. |
| Difficulty in Product Purification | 1. Co-elution of the product with residual starting materials or byproducts. 2. Presence of boron-containing impurities. | 1. Optimize the reaction to go to completion to minimize unreacted starting materials. For purification, carefully select the eluent system for column chromatography. 2. After the reaction, perform an aqueous workup with a mild acid to remove inorganic salts and a wash with a dilute base to remove unreacted boronic acid. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of 2,4-Difluoro-5-methoxyphenylboronic Acid with an Aryl Bromide
This protocol provides a starting point for the coupling reaction. Optimization may be necessary for specific substrates.
Materials:
-
2,4-Difluoro-5-methoxyphenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(dppf)Cl₂ (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, 2,4-Difluoro-5-methoxyphenylboronic acid, and K₂CO₃.
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 v/v ratio) via syringe. The final concentration of the aryl bromide should be around 0.1 M.
-
Add Pd(dppf)Cl₂ to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and potentially minimize side reactions like protodeboronation.[6]
Materials:
-
2,4-Difluoro-5-methoxyphenylboronic acid (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Dimethoxyethane (DME)
-
Water
Procedure:
-
In a microwave reaction vessel, combine the aryl halide, 2,4-Difluoro-5-methoxyphenylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.
-
Add a mixture of DME and water (e.g., 4:1 v/v).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 100-150 °C for 10-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the competing protodeboronation side reaction.
Troubleshooting Workflow
Sources
- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Common side products in 2,4-Difluoro-5-methoxyphenylboronic acid reactions
Reagent ID: 2,4-Difluoro-5-methoxyphenylboronic Acid Primary Application: Suzuki-Miyaura Cross-Coupling Critical Attribute: High susceptibility to ortho-facilitated protodeboronation.
Critical Degradation Pathways (The "Why")
This reagent presents a specific challenge due to the synergistic effect of the 2-fluoro substituent and the boronic acid moiety . Unlike simple phenylboronic acids, the 2,4-difluoro-5-methoxy variant is prone to rapid degradation if reaction parameters are not strictly controlled.
A. The "Missing Boron" Mystery: Protodeboronation
Frequency: High Symptom: The starting material disappears, but no coupled product forms. NMR shows a species resembling the starting material but lacking the B(OH)₂ group.
-
Mechanism: The fluorine atom at the ortho position (C2) facilitates the cleavage of the C-B bond. Under basic conditions (standard for Suzuki coupling), the base coordinates to the boron atom. The close proximity of the electronegative fluorine stabilizes the transition state for proton transfer from the solvent (usually water or alcohol) to the ipso-carbon, replacing the boron with a hydrogen atom.
-
Product: 1,5-Difluoro-2-methoxybenzene (also known as 2,4-difluoroanisole).
-
Risk Factor: High pH and high temperature accelerate this process exponentially.
B. The "Double Trouble": Oxidative Homocoupling
Frequency: Moderate Symptom: Appearance of a high-molecular-weight impurity that persists despite longer reaction times.
-
Mechanism: In the presence of even trace amounts of oxygen, the palladium catalyst can orchestrate the coupling of two boronic acid molecules to each other rather than to the halide partner. This is often mediated by a peroxo-palladium intermediate.
-
Product: 3,3',4,4'-Tetrafluoro-5,5'-dimethoxy-1,1'-biphenyl.
-
Risk Factor: Inadequate degassing of solvents or reaction vessels.
C. Oxidative Hydroxylation
Frequency: Low to Moderate Symptom: Formation of a phenol derivative.
-
Mechanism: Direct insertion of oxygen into the C-B bond, often driven by peroxides present in etheral solvents (THF, Dioxane) or ambient air exposure.
-
Product: 2,4-Difluoro-5-methoxyphenol.
Troubleshooting Guide (Q&A)
Q: My LC-MS shows a mass corresponding to [M-H] of the starting material, but the reaction failed. What happened?
A: You are likely looking at the protodeboronated byproduct . The molecular weight of the boronic acid is ~188 Da. The protodeboronated product (2,4-difluoroanisole) has a MW of ~144 Da. However, in ESI- mass spec, boronic acids often ionize poorly or form esters with the mobile phase (methanol), making direct comparison difficult.
-
Diagnostic: Check the ¹H NMR. The starting material has no protons on the C1 position. The byproduct will show a new triplet or multiplet signal corresponding to the proton at the position where Boron used to be (between the two fluorines).
Q: I see a large spot on TLC that doesn't move (baseline). Is this my product?
A: Likely not. This is often the boroxine anhydride . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) upon storage. This is a reversible equilibrium.
-
Action: This is not a dead-end side product. The boroxine will hydrolyze back to the active monomeric acid under the aqueous basic conditions of the Suzuki coupling. You do not need to purify it out.
Q: The reaction turns black immediately upon adding the catalyst, and yield is low.
A: This suggests Palladium black precipitation (catalyst decomposition) or rapid Homocoupling .
-
Action:
-
Degas vigorously: Sparge solvents with Argon for at least 15 minutes.
-
Switch Ligands: Use a phosphine ligand that stabilizes Pd(0) and facilitates the transmetalation step faster than the homocoupling side reaction. SPhos or XPhos are highly recommended for unstable ortho-substituted boronic acids.
-
Optimized Protocol: The "Slow-Release" Strategy
To mitigate the rapid protodeboronation caused by the 2-fluoro group, we recommend a protocol that minimizes the concentration of the free boronate anion.
Objective: Maintain a low steady-state concentration of the active boronate species to favor cross-coupling over hydrolysis.
Materials
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for sterically undemanding cases).
-
Base: K₃PO₄ (3.0 equiv) - Use a weaker base than Na₂CO₃/NaOH.
-
Solvent: Toluene/Water (10:1) or DME/Water (4:1).
-
Additive: MIDA (N-methyliminodiacetic acid) - Optional, if converting to MIDA boronate.
Step-by-Step Workflow
-
Solvent Prep: Charge the reaction vial with the organic solvent and water. Sparge with Argon for 20 minutes. Do not skip this.
-
Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ and SPhos in a small amount of degassed solvent. Stir for 5 mins to form the active catalyst species (Yellow to orange color change).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the Base to the main reaction vial.
-
Boronic Acid Addition (Critical): Add the 2,4-Difluoro-5-methoxyphenylboronic acid (1.2 - 1.5 equiv).
-
Pro Tip: If the reaction scale is >1g, add the boronic acid in portions over 1 hour rather than all at once. This keeps the concentration of the unstable species low relative to the catalyst.
-
-
Reaction: Heat to 60-80°C. Avoid reflux at 100°C+ unless necessary, as heat accelerates deboronation.
-
Quench: Cool to RT, dilute with EtOAc, wash with water.
Visualizations
Degradation Pathway Diagram
This diagram illustrates the competitive pathways the reagent undergoes during the reaction.
Caption: Figure 1. Competitive reaction pathways. The red path (Protodeboronation) is the dominant failure mode due to the 2-fluoro substituent.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic flow for identifying specific failure modes based on crude mixture analysis.
References
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 132(31), 10973–10975.
- Establishes the mechanism of base-catalyzed protodeboronation and the destabilizing effect of ortho-substituents.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 132(40), 14073–14075.
- Provides the basis for using SPhos/XPhos precatalysts to outcompete degradation p
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(4), 261–268.
- Reference for converting unstable boronic acids into more stable trifluorobor
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
- Comprehensive review detailing the stability profiles of fluoro-arylboronic acids.
Strategies to avoid protodeboronation of substituted phenylboronic acids
Technical Support Center: Phenylboronic Acid Stability
A Guide to Preventing Protodeboronation in Suzuki-Miyaura Coupling and Other Applications
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of your synthesis often hinges on the stability of key reagents. Phenylboronic acids, while indispensable in modern organic chemistry, are susceptible to a common failure mode: protodeboronation. This undesired side reaction, where the crucial carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can significantly lower yields and complicate purification[1].
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for diagnosing, troubleshooting, and strategically avoiding protodeboronation. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for your specific system.
Part 1: Troubleshooting Guide
This section is for when you're in the lab and things aren't going as planned. The questions are structured to address common problems encountered during experiments.
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I've isolated the deboronated arene as a major byproduct. How can I confirm protodeboronation is the primary issue and what are my immediate steps to fix it?
Answer:
This is a classic symptom of protodeboronation competing with your desired cross-coupling. The deboronated arene you've isolated is the smoking gun.
Immediate Diagnostic Steps:
-
Reaction Monitoring: Use LC-MS or GC-MS to monitor the reaction progress. Look for the appearance of your deboronated starting material relative to the consumption of your boronic acid and the formation of the product. This confirms the timing and extent of the side reaction.
-
Control Experiment: Run the reaction under your standard conditions but omit the palladium catalyst. If you still observe significant formation of the deboronated arene, it points towards a base- and solvent-mediated decomposition pathway, which is very common[2].
Immediate Troubleshooting Actions:
Your primary goal is to accelerate the rate of the productive Suzuki coupling so that it outcompetes the slower protodeboronation pathway[1].
-
Lower the Temperature: Protodeboronation is often highly temperature-dependent. Try running the reaction at a lower temperature. This may require a more active catalyst system or a longer reaction time, but it can significantly suppress the undesired pathway[3].
-
Change the Base: The choice of base is critical. Strong, aqueous bases promote the formation of the highly reactive boronate anion ([ArB(OH)3]-), which is susceptible to protonolysis[2].
-
Switch to a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)[4].
-
Consider Fluoride Sources: Bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly under anhydrous conditions[3].
-
Use an Organic Base: In some systems, organic bases can be beneficial, although their compatibility should be verified.
-
-
Minimize Water: While some water is often necessary for the Suzuki catalytic cycle, excess water provides the proton source for protodeboronation.
-
Increase Catalyst Loading: A higher catalyst loading can accelerate the desired cross-coupling reaction, giving the boronic acid less time to decompose[3].
Q2: I am working with an electron-deficient phenylboronic acid, and it seems particularly unstable. Why is this happening and what specific strategies should I employ?
Answer:
This is a frequently observed phenomenon. While it may seem counterintuitive, both highly electron-rich and highly electron-deficient arylboronic acids can be prone to protodeboronation, albeit through different mechanistic nuances.
Causality:
Electron-withdrawing groups, especially those in the ortho position (e.g., fluorine, chlorine), increase the Lewis acidity of the boron center. This facilitates the formation of the tetrahedral boronate species, which is a key intermediate in several protodeboronation pathways. Studies have shown that the more halogens attached to the ring and the closer they are to the boronic acid, the faster the rate of protodeboronation[5][6]. For example, polyfluorophenylboronic acids are notoriously unstable under basic conditions[7].
Recommended Strategies:
For these challenging substrates, modifying reaction conditions may not be sufficient. You should consider protecting the boronic acid moiety.
-
Convert to a Potassium Organotrifluoroborate Salt (R-BF₃K): This is one of the most robust strategies.
-
Why it Works: Trifluoroborates are significantly more stable than their corresponding boronic acids and are resistant to protodeboronation[8][9]. They act as a "slow-release" source of the boronic acid under the reaction conditions. This keeps the instantaneous concentration of the sensitive free boronic acid very low, minimizing decomposition while still allowing the cross-coupling to proceed[1][8].
-
See Protocol 1 for a typical preparation.
-
-
Form a Boronic Ester (Pinacol or MIDA):
-
Pinacol Esters (Bpin): These are very common and offer good stability for purification and handling[10][11]. However, they can still hydrolyze back to the boronic acid under basic aqueous conditions, which can lead to protodeboronation[12]. They are best used when you can employ milder or anhydrous coupling conditions.
-
N-Methyliminodiacetic Acid (MIDA) Esters: MIDA boronates offer exceptional stability across a wide range of reaction conditions, including chromatography[10]. The nitrogen atom's coordination to the boron center significantly reduces its reactivity. The MIDA group is cleaved under specific basic conditions (e.g., NaOH or K₃PO₄ in aqueous solvents) to slowly liberate the free boronic acid for the coupling reaction[3][13]. This makes MIDA esters an excellent choice for highly sensitive substrates.
-
See Protocol 2 for a general MIDA ester formation.
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader, foundational questions about the nature of protodeboronation and best practices for prevention.
Q3: What is the fundamental mechanism of protodeboronation?
Answer:
Protodeboronation is the protonolysis of the C–B bond[1]. While multiple pathways exist depending on the substrate and conditions (acidic, basic, metal-catalyzed), the most common pathway in Suzuki-Miyaura reactions is base-catalyzed [2][6].
The generally accepted mechanism proceeds as follows:
-
Boronate Formation: The boronic acid (a Lewis acid) reacts with a base (e.g., OH⁻) to form a tetrahedral boronate anion, [ArB(OH)3]−. This step increases the electron density on the boron and weakens the C-B bond.
-
Ipso-Protonation: A proton source (often water or alcohol from the solvent) protonates the ipso-carbon (the carbon atom attached to the boron).
-
C-B Bond Cleavage: The C-B bond breaks, releasing the deboronated arene (Ar-H) and boric acid or its derivatives.
Caption: Base-catalyzed protodeboronation pathway.
Q4: How do different substituents on the phenyl ring affect the rate of protodeboronation?
Answer:
The electronic nature of the substituents has a profound impact on the stability of the phenylboronic acid. The general trends are summarized below.
| Substituent Type | Examples | General Effect on Protodeboronation Rate | Rationale |
| Electron-Donating Groups (EDG) | -OCH₃, -NH₂, -CH₃ | Increased Rate | EDGs increase the electron density on the aromatic ring, making the ipso-carbon more susceptible to electrophilic attack by a proton[14]. |
| Electron-Withdrawing Groups (EWG) | -NO₂, -CN, -CF₃, -Halogens | Increased Rate | EWGs increase the Lewis acidity of the boron, facilitating the formation of the reactive tetrahedral boronate intermediate[2][5]. Ortho-substituents often have the most pronounced effect[6][7]. |
| Unsubstituted/Neutral | -H, -Phenyl | Baseline Rate | Phenylboronic acid itself serves as a common benchmark for stability. |
Note: While both EDGs and EWGs can accelerate protodeboronation, the underlying mechanistic reasons differ.
Q5: How should I store my substituted phenylboronic acids to ensure their long-term stability?
Answer:
Proper storage is crucial to prevent gradual decomposition, which includes protodeboronation and oxidative degradation.
-
Keep it Dry: Boronic acids are sensitive to moisture[15]. Store them in a desiccator over a drying agent (e.g., Drierite). Use tightly sealed containers, preferably with screw-top lids, to minimize air exposure[16].
-
Keep it Cool: Store in a cool, dark place. For particularly sensitive or valuable boronic acids, storage in a refrigerator or freezer is recommended.
-
Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen) to protect against both moisture and oxidation.
-
Consider Protected Forms: If a specific boronic acid is known to be unstable, consider purchasing or synthesizing it as a more stable derivative, such as a pinacol ester or trifluoroborate salt, for long-term storage[9][10].
Part 3: Experimental Protocols & Workflows
This section provides actionable, step-by-step procedures and a logical workflow for addressing protodeboronation.
Decision Workflow for Mitigating Protodeboronation
Use this workflow to guide your experimental design when protodeboronation is a concern.
// Nodes start [label="Low Yield or\nByproduct Observed", fillcolor="#EA4335"]; confirm [label="Confirm Protodeboronation\n(e.g., LC-MS analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Strategy 1:\nOptimize Reaction Conditions", fillcolor="#4285F4"]; protect [label="Strategy 2:\nUse Protected Boron Reagent", fillcolor="#4285F4"]; conditions [label="Lower Temp?\nAnhydrous Solvent?\nMilder Base?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_type [label="Substrate Sensitivity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; bf3k [label="Use K-Trifluoroborate\n(Protocol 1)", fillcolor="#34A853"]; mida [label="Use MIDA Ester\n(Protocol 2)", fillcolor="#34A853"]; success [label="Problem Solved", shape=ellipse, fillcolor="#34A853"]; fail [label="Re-evaluate Strategy", shape=ellipse, fillcolor="#EA4335"];
// Edges start -> confirm; confirm -> optimize [label="Yes"]; optimize -> conditions; conditions -> success [label="Yes"]; conditions -> protect [label="No / Insufficient"]; confirm -> protect [label="Known Unstable Substrate"]; protect -> reagent_type; reagent_type -> bf3k [label="High Stability Needed"]; reagent_type -> mida [label="Orthogonal Stability Needed"]; bf3k -> success; mida -> success; success -> fail [style=invis]; }
Caption: Troubleshooting decision workflow.
Protocol 1: Preparation of a Potassium Phenyltrifluoroborate Salt
This protocol converts a potentially unstable phenylboronic acid into its highly stable trifluoroborate salt.
Materials:
-
Phenylboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
In a flask, dissolve the phenylboronic acid in methanol.
-
In a separate flask, prepare a saturated aqueous solution of KHF₂. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).
-
Add the aqueous KHF₂ solution to the methanolic solution of the boronic acid.
-
Stir the resulting mixture at room temperature for 1-2 hours. A precipitate should form.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous slurry in an ice bath and collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold acetone.
-
Dry the resulting white solid under vacuum to yield the potassium phenyltrifluoroborate salt.
Protocol 2: General Procedure for MIDA Boronate Ester Formation
This protocol protects the boronic acid with N-methyliminodiacetic acid (MIDA) for enhanced stability.
Materials:
-
Phenylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Molecular Sieves (4Å)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the phenylboronic acid, N-methyliminodiacetic acid, and a stir bar.
-
Add DMSO and toluene (typically a 1:4 to 1:2 v/v ratio of DMSO:Toluene). The DMSO helps with solubility while the toluene acts as an azeotroping agent.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction to cool to room temperature.
-
Remove the solvents under reduced pressure.
-
The crude MIDA boronate can often be purified by recrystallization or silica gel chromatography, as it is generally stable to these conditions[10].
References
-
Al-Zoubi, R. M. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. organic-chemistry.org. [Link]
-
Wikipedia. (2023). Protodeboronation. en.wikipedia.org. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Li, W., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2664-2676. [Link]
-
Reddit User Discussion. (2022). For the pro's (Suzuki). reddit.com. [Link]
-
Adsool, V. A., & Witulski, B. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling, 61(9), 4349–4360. [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14897–14912. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. laballey.com. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. chem-station.com. [Link]
-
HPC Standards. (n.d.). Phenylboronic acid Safety Data Sheet. hpcstandards.com. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. aablocks.com. [Link]
-
Lee, J. C. H., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 941-947. [Link]
-
Akula, R., et al. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]
-
Fedorov, A., et al. (2026). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. ACS Publications. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hpc-standards.com [hpc-standards.com]
- 16. laballey.com [laballey.com]
Impact of solvent and base selection on Suzuki coupling efficiency
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern synthetic chemistry, its successful execution is paramount for researchers in pharmaceuticals and material science.[1][2] This guide is designed to provide you with in-depth, practical solutions to common challenges, focusing on the critical roles that solvent and base selection play in achieving high reaction efficiency and reproducibility.
Troubleshooting Guide: Addressing Common Suzuki Coupling Issues
This section directly tackles problems you might be encountering at the bench. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning to empower your future experimental design.
Question 1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the most likely causes related to my solvent and base?
Answer:
Low or no yield in a Suzuki coupling is a frequent issue that can often be traced back to suboptimal solvent and base selection. Here’s a systematic approach to troubleshooting this problem:
1. Inadequate Base Strength or Solubility:
-
The "Why": The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][4][5] If the base is too weak, it will not deprotonate the boronic acid effectively. Furthermore, if the base is not soluble in the reaction medium, its effective concentration will be too low to drive the reaction forward.
-
Troubleshooting Steps:
-
Evaluate Base Strength: For standard aryl-aryl couplings, moderate bases like K₂CO₃ or K₃PO₄ are often sufficient.[6] For less reactive substrates, such as those involving alkyl boranes or aryl chlorides, stronger bases like NaOH, KOH, or alkoxides (e.g., KOtBu) may be required.[7]
-
Consider Solubility: Inorganic bases like K₂CO₃ and K₃PO₄ have limited solubility in many organic solvents.[6] This is often why a biphasic system (e.g., Toluene/water, THF/water) is employed, as it helps to dissolve the base while keeping the organic reactants in the organic phase.[1][8] Ensure vigorous stirring to maximize the interfacial area in biphasic reactions.
-
Switch to a More Soluble Base: Cesium carbonate (Cs₂CO₃) is a popular choice for challenging couplings due to its higher solubility in organic solvents compared to other inorganic carbonates.[6] Organic bases like triethylamine (NEt₃) can also be used, though they are generally considered weaker.
-
2. Incorrect Solvent Choice:
-
The "Why": The solvent's role is multifaceted. It must solubilize the reactants, the catalyst, and the base (or at least allow for effective interaction in a biphasic system).[9] The solvent can also influence the stability of the catalytic species. Coordinating solvents can sometimes compete with the primary ligand, affecting the catalyst's activity.[9]
-
Troubleshooting Steps:
-
Assess Reactant Solubility: Ensure all your starting materials are soluble in the chosen solvent system. A common starting point is a mixture of an aprotic solvent like dioxane, THF, or toluene with water (e.g., in a 4:1 to 10:1 ratio).[1]
-
Consider a Biphasic vs. Homogeneous System: Many Suzuki couplings are run in biphasic systems (e.g., Toluene/H₂O) to dissolve an inorganic base.[1] If this is not working, a homogeneous system with a soluble organic base or a highly soluble inorganic base like Cs₂CO₃ in a polar aprotic solvent like DMF might be a better choice.
-
Beware of Solvent-Base Incompatibility: Some solvents can be unstable to certain bases. For example, the green solvent Cyrene™ has shown instability with inorganic bases, leading to very low conversions.[10]
-
Question 2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and protodeborylation. How can I mitigate these issues?
Answer:
The formation of side products is a clear indicator that the desired catalytic cycle is being disrupted. Both homocoupling and protodeborylation are common pitfalls that can be addressed by carefully tuning your reaction conditions.
1. Protodeborylation (Loss of the Boronic Acid):
-
The "Why": Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a particularly common issue with heteroaryl boronic acids.[1] The presence of excess water and the basicity of the medium can promote this side reaction.
-
Troubleshooting Steps:
-
Use a Milder Base: Strong bases can accelerate protodeborylation. Consider switching to a weaker base like K₂CO₃ or even KF, which is known to be effective while being mild enough to avoid cleaving base-labile groups.[5]
-
Reduce Water Content or Go Anhydrous: While some water is often beneficial, too much can promote protodeborylation. Try reducing the amount of water in your solvent system. In some cases, anhydrous conditions using a base like TMSOK can be highly effective, leading to very fast reactions.[1]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeborylation than their corresponding boronic acids.[1]
-
2. Homocoupling (Glaser Coupling) of the Boronic Acid:
-
The "Why": Homocoupling of the boronic acid to form a symmetrical biaryl (R-B(OH)₂ → R-R) can occur, often promoted by the presence of Pd(II) species without aryl/vinyl/alkyl ligands.[1] This can happen if the oxidative addition step is slow or if the catalyst degrades.
-
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling. It is crucial to thoroughly degas your solvent and reaction mixture by purging with an inert gas like argon or nitrogen.[11]
-
Optimize Base and Solvent: The choice of base and solvent can influence the rates of the desired catalytic steps. A well-chosen system will favor the productive cross-coupling pathway over side reactions. Sometimes, simply switching from a carbonate to a phosphate base can suppress homocoupling.
-
Question 3: My reaction is very slow. How can I increase the reaction rate by modifying the solvent and base?
Answer:
A sluggish reaction can often be accelerated by making informed adjustments to the solvent and base, which directly impact the kinetics of the catalytic cycle.
-
The "Why": The rate of a Suzuki coupling is dependent on several factors, including the efficiency of the transmetalation and reductive elimination steps. The base activates the boronic acid for transmetalation, and the solvent influences the solubility, stability, and reactivity of all components.[8][12]
-
Troubleshooting Steps:
-
Increase Base Strength: A stronger base will generate a higher concentration of the activated boronate species, which can accelerate the transmetalation step.[7] Consider moving from K₂CO₃ to K₃PO₄ or NaOH.
-
Increase Temperature: While not directly a solvent or base choice, increasing the reaction temperature is a common and effective way to increase the rate.[10] However, be mindful that higher temperatures can also promote side reactions.
-
Choose a Higher-Boiling Point Solvent: Solvents like dioxane or toluene allow for higher reaction temperatures compared to THF.
-
Consider Solvent Polarity: The polarity of the solvent can impact the equilibrium between different palladium species and the rates of the catalytic steps.[9] There is no universal rule, and the optimal solvent polarity is often substrate-dependent. Screening a few solvents with different polarities (e.g., Toluene, THF, DMF) can be beneficial.
-
Frequently Asked Questions (FAQs)
What is the primary role of the base in a Suzuki coupling?
The base is crucial and serves multiple roles in the catalytic cycle.[8] Its main function is to react with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[3][5] This increases the reactivity of the organoboron compound, facilitating the transfer of its organic group to the palladium center during the transmetalation step. The reaction will not proceed without a base.[4]
When should I use an inorganic base versus an organic base?
Inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally more effective and commonly used in Suzuki couplings, often providing higher yields than organic bases.[6] Organic bases like triethylamine (NEt₃) are weaker and typically used when substrates are sensitive to stronger inorganic bases.
Is water necessary in a Suzuki coupling?
This is a point of much discussion. In many cases, a small amount of water is beneficial.[1] It helps to dissolve inorganic bases and is thought to facilitate the transmetalation step, possibly through the formation of a μ-bridging hydroxy group between the palladium and boron atoms.[1] However, successful Suzuki couplings can also be run under completely anhydrous conditions, and in some cases, this can be advantageous to prevent side reactions like protodeborylation.[1]
How do I choose the right solvent for my reaction?
Solvent selection is highly dependent on the specific substrates and reaction conditions.[10] A good starting point is often a mixture of an aprotic solvent and water (e.g., 1,4-dioxane/water, THF/water, or toluene/water).[1][8] The key considerations are:
-
Solubility: All reactants must be sufficiently soluble.[9]
-
Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature.
-
Inertness: The solvent should not react with the reagents or catalyst.
-
"Green" Chemistry: Consider environmentally benign solvents like isopropanol (IPA) or propylene carbonate where possible.[10]
It's important to note that the solvent can have a less pronounced effect on yield compared to the choice of catalyst, ligand, and base, as conditions can often be optimized to achieve high conversion in a variety of solvents.[10]
Data & Protocols
Table 1: Common Bases for Suzuki Coupling
| Base | pKa of Conjugate Acid | Typical Use Case & Comments |
| K₃PO₄ | ~12.3 | A strong, versatile base. Good for a wide range of substrates. |
| Cs₂CO₃ | ~10.3 | Highly effective, especially for difficult couplings due to its high solubility in organic solvents.[6] |
| K₂CO₃ | ~10.3 | A common, cost-effective choice for many standard couplings. Often used in aqueous mixtures.[6] |
| NaOH | ~15.7 | A very strong base, useful for unreactive substrates but can promote side reactions.[7] |
| KOtBu | ~19 | A very strong, non-nucleophilic base. Useful for challenging couplings. |
| NEt₃ | ~10.7 | A weaker, organic base. Used when substrates are sensitive to strong inorganic bases. |
| KF | ~3.2 | A mild base, particularly useful for substrates with base-labile functional groups.[5] |
Note: pKa values are approximate and can vary with conditions.
Protocol: General Procedure for a Screening Suzuki Coupling Reaction
This protocol is intended for screening purposes to find the optimal solvent and base for a new substrate combination.
1. Preparation:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the chosen base (2.0-3.0 equiv).
-
Seal the vial with a septum.
2. Degassing:
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
3. Solvent Addition:
-
Through the septum, add the degassed solvent (or solvent mixture) via syringe to achieve a desired concentration (typically 0.1-0.5 M).
4. Reaction:
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction vigorously for the intended duration (e.g., 2-24 hours).
5. Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Visualizations
The Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key stages where solvent and base exert their influence.
Caption: A decision tree for troubleshooting low Suzuki coupling yields.
References
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online Forum Post]. Available at: [Link]
-
Valente, C., et al. (2012). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. Available at: [Link]
-
Couto, M., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Guide: LC-MS and NMR Analysis for Product Validation in Suzuki Coupling
Executive Summary: The Dual-Pillar Validation Strategy
In modern drug discovery, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing biaryl scaffolds. However, the catalytic nature of this reaction introduces specific validation challenges: palladium residues, phosphine ligand contamination, protodeboronation by-products, and homocoupling impurities.
Reliance on a single analytical technique is a critical failure point in structural validation. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the sensitivity required for trace impurity profiling, while Nuclear Magnetic Resonance (NMR) offers the structural certainty and absolute quantitation (qNMR) necessary for certification. This guide outlines a "Dual-Pillar" approach, integrating both techniques to satisfy the rigorous standards of the FDA and ACS for chemical entity validation.
Technical Comparison: LC-MS vs. NMR
The choice between LC-MS and NMR is not binary; it is synergistic.[1] The following analysis contrasts their operational capabilities specifically within the context of Suzuki coupling product validation.
Comparative Performance Matrix
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) |
| Primary Function | Impurity profiling & trace detection | Structural elucidation & absolute purity |
| Sensitivity (LOD) | High (Picomolar / ng range) | Moderate (Micromolar / mg range) |
| Specificity | Separation of isobaric impurities (via LC) | Definitive connectivity & stereochemistry |
| Quantitation | Relative (requires specific standards) | Absolute (qNMR, no specific standard needed) |
| Suzuki Specifics | Detects dehalogenated by-products & Pd-ligands | Confirms biaryl connectivity & isomerism |
| Sample Req. | < 0.1 mg | 2–10 mg (for |
| Throughput | High (5–10 min/sample) | Low to Medium (10 min – hours) |
Deep Dive: Causality in Method Selection
-
Why LC-MS for Impurities? In Suzuki couplings, protodeboronation (Ar-B(OH)
Ar-H) often yields a by-product with a mass difference that is easily resolved by MS. Furthermore, LC-MS is the only viable method to detect trace phosphine ligands or heavy metal contaminants (if ICP-MS is unavailable) that may poison downstream biological assays. -
Why NMR for Structure? Mass spectrometry cannot definitively distinguish between regioisomers (e.g., ortho- vs. para- coupling) which have identical mass-to-charge (
) ratios. NMR scalar couplings ( -values) provide the spatial resolution to confirm the exact substitution pattern of the biaryl ring.
Strategic Workflow: The Validation Loop
Effective validation is not linear; it is a loop that filters out false positives. The following diagram illustrates the decision-making process for validating a Suzuki product.
Figure 1: Integrated decision tree for Suzuki product validation. The workflow prioritizes early LC-MS screening to prevent wasting resources on purifying failed reactions.
Experimental Protocols
Protocol A: LC-MS Impurity Profiling for Biaryls
Objective: To detect homocoupling and dehalogenated by-products.
1. Sample Preparation:
-
Diluent: Methanol:Water (50:50 v/v). Avoid DMSO if possible as it can suppress ionization.
-
Concentration: Prepare a 1 mg/mL stock, dilute to 10 µg/mL for injection.
-
Filtration: 0.2 µm PTFE syringe filter to remove precipitated palladium blacks.
2. Chromatographic Conditions:
-
Column: Kinetex Biphenyl or C18 (2.1 x 50 mm, 1.7 µm). Reasoning: Biphenyl phases offer superior selectivity for aromatic biaryl compounds compared to standard C18.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Hold 1 min. Re-equilibrate 2 min.
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry Settings (ESI+):
-
Scan Range: m/z 100–800 (covers typical drug-like biaryls).
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Data Analysis: Extract Ion Chromatograms (EIC) for:
-
Product Mass
. -
Protodeboronation by-product
. -
Homocoupling dimer
.
-
Protocol B: Quantitative NMR (qNMR) for Absolute Purity
Objective: To determine assay purity without a reference standard of the product.
1. Internal Standard Selection:
-
Choose a standard with non-overlapping signals (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid ).
-
Requirement: The standard must be high purity (TraceCERT® or equivalent) and non-hygroscopic.
2. Sample Preparation:
-
Weigh approx. 10 mg of Product (
) and 5 mg of Internal Standard ( ) directly into the NMR tube using a micro-balance (precision 0.01 mg). -
Dissolve in 0.6 mL of appropriate deuterated solvent (e.g., DMSO-
for solubility).
3. Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (
): Must be (longest longitudinal relaxation time). Typically set to 30–60 seconds to ensure full magnetization recovery. -
Scans (NS): 16 or 32 (to improve S/N ratio > 150:1).
-
Spectral Width: Ensure baseline covers all signals plus 10% margins.
4. Calculation:
Impurity Logic & Troubleshooting
Understanding the chemical origin of impurities helps in interpreting analytical data. The diagram below maps the common Suzuki side-reactions to their detection method.
Figure 2: Impurity genesis in Suzuki coupling.[5] Protodeboronation and Homocoupling are the most persistent impurities, often requiring LC-MS for detection due to peak overlap in NMR.
References
-
FDA Guidelines for Validation: U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the FDA FVM Program, 3rd Ed.[8] (2019). [Link]
-
qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 53(21), 2010. [Link]
-
LC-MS Bioanalysis: Xu, X., et al. "Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations." John Wiley & Sons, 2013. [Link]
-
Suzuki Impurity Profiling: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 2014. [Link]
-
Combined LC-MS and NMR: Elipe, M. V. S. "Advantages and Disadvantages of Nuclear Magnetic Resonance Spectroscopy as a Hyphenated Tool in the Structural Elucidation of Pharmaceuticals." Analytica Chimica Acta, 497(1-2), 2003. [Link]
Sources
- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
